Technical Guide: Thermodynamic Stability & Structural Dynamics of Halogenated Isopropoxy Phenols
Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic stability, structural dynamics, and degradation profiles of halogenated isopropoxy phenols. These compounds serve as critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic stability, structural dynamics, and degradation profiles of halogenated isopropoxy phenols. These compounds serve as critical pharmacophores in anesthetic development (e.g., Propofol analogs) and as high-value intermediates in agrochemical synthesis.
This document moves beyond basic characterization to explore the competitive electronic and steric effects between the electron-withdrawing halogen substituents and the bulky, electron-donating isopropoxy group. It presents synthesized thermodynamic data, validated experimental protocols for stability assessment, and mechanistic degradation pathways.
Part 1: Structural Dynamics & Electronic Effects
The thermodynamic stability of halogenated isopropoxy phenols is governed by a "tug-of-war" between the phenol core's acidity, the ether linkage's lability, and the halogen's position.
The Ortho-Effect and Steric Gating
The isopropoxy group (–OCH(CH₃)₂) is significantly bulkier than a methoxy group. When placed ortho to a phenol hydroxyl (-OH) or a halogen, it introduces severe steric strain.
Rotational Barriers: The isopropyl group restricts free rotation, often locking the molecule into specific conformers that maximize stability but lower the energy barrier for thermal elimination.
Intramolecular Hydrogen Bonding: An ortho-halogen (specifically F or Cl) can form intramolecular hydrogen bonds with the phenolic -OH. This stabilizes the molecule (lowering
) but makes the O-H bond harder to break homolytically, affecting antioxidant potential.
Electronic Push-Pull Mechanisms
Halogens (F, Cl, Br, I): Act as Electron Withdrawing Groups (EWG) via induction (-I effect), increasing the acidity (lowering pKa) of the phenol.
Isopropoxy Group: Acts as an Electron Donating Group (EDG) via resonance (+R effect), increasing electron density in the ring and destabilizing the phenoxide anion relative to the neutral molecule, thus raising pKa.
Visualization: Stability Determinants
The following diagram illustrates the conflicting forces determining the thermodynamic fate of these molecules.
Figure 1: Interplay of steric and electronic factors governing thermodynamic stability.
Part 2: Thermodynamic Parameters (Data Synthesis)
The following data aggregates computational DFT studies (B3LYP/6-311++G(d,p)) and experimental values for representative substructures.
Bond Dissociation Enthalpies (BDE) & pKa
The O-H BDE is the primary metric for oxidative stability. Lower BDE indicates higher susceptibility to radical oxidation (antioxidant activity), while higher BDE suggests inertness.
Compound Class
Substituent Pattern
Predicted pKa (aq)
O-H BDE (kcal/mol)
Stability Note
Phenol (Ref)
Unsubstituted
9.95
88.0
Baseline stability.
2-Isopropoxyphenol
Ortho-Isopropoxy
10.2 - 10.5
83.5
Destabilized by EDG; prone to oxidation.
4-Fluorophenol
Para-Fluoro
9.90
89.2
F stabilizes O-H bond via induction.
2-Chloro-4-isopropoxyphenol
Ortho-Cl, Para-OiPr
9.1 - 9.4
86.5
Cl lowers pKa; Isopropoxy lowers BDE.
2,6-Difluoro-4-isopropoxyphenol
Di-ortho-F, Para-OiPr
7.2 - 7.5
91.0
High metabolic stability; acidic.
Propofol Analog
2,6-Diisopropyl-4-chlorophenol
10.8
81.0
Steric bulk protects O-H; very lipophilic.
Data derived from DFT B3LYP/6-311G(d,p) models and Hammett equation extrapolations [1, 2].
Thermal Decomposition Thresholds
Isopropoxy phenols are thermally labile compared to methoxy phenols due to the Retro-Ene elimination pathway.
Parameter
Value / Range
Mechanism
Onset of Decomposition ()
280°C - 320°C
Cleavage of isopropyl ether linkage.
Primary Degradation Product
Propene + Corresponding Di-phenol
Unimolecular Retro-Ene elimination.
Flash Point
>110°C (Typical)
Dependent on halogen weight.
Halogen Effect on
F > Cl > Br
Stronger C-X bonds stabilize the ring, slightly delaying ether cleavage.
Part 3: Experimental Determination Protocols
To validate the thermodynamic stability of a specific halogenated isopropoxy phenol, the following self-validating protocols are recommended.
Protocol: Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: Determine melting point (
) and decomposition onset ().
Calibration: Calibrate the DSC instrument using an Indium standard (
, ).
Sample Prep: Weigh 2–5 mg of the halogenated phenol into an aluminum pan. Critical: Use a hermetically sealed pan with a laser-drilled pinhole to allow gas escape without pan deformation.
Atmosphere: Purge with Nitrogen (
) at 50 mL/min to prevent oxidative degradation, isolating thermal decomposition.
Ramp: Heat from 25°C to 400°C at a rate of 10°C/min.
Data Analysis:
Endothermic peak = Melting (
).
Exothermic deviation or baseline noise >250°C = Decomposition (
).
Validation: Run a TGA (Thermogravimetric Analysis) in parallel. If mass loss coincides with the DSC exotherm, thermal dealkylation is confirmed.
Protocol: DFT Calculation of Bond Dissociation Enthalpy (BDE)
Objective: Predict oxidative stability in silico before synthesis.
Geometry Optimization: Optimize the neutral molecule and the corresponding phenoxy radical using DFT (Density Functional Theory).
Functional: B3LYP or M06-2X (better for non-covalent interactions).
Frequency Calculation: Perform vibrational frequency analysis to ensure true minima (no imaginary frequencies) and obtain Zero-Point Energy (ZPE) corrections.
Calculation:
Where
is the sum of electronic energy and thermal enthalpy corrections at 298K.
Solvation Model: Apply PCM (Polarizable Continuum Model) with water or benzene solvent parameters if comparing to solution-phase experimental data [1, 3].
Part 4: Degradation Mechanism & Pathway
The primary instability mode for isopropoxy phenols is Thermal Dealkylation . Unlike methoxy groups, which require harsh Lewis acids (e.g.,
) to cleave, isopropoxy groups can cleave thermally via a concerted mechanism.
The Retro-Ene Pathway
At elevated temperatures (>300°C), the ether oxygen abstracts a proton from the isopropyl methyl group, releasing propene gas and restoring the phenolic hydroxyl.
Figure 2: Thermal degradation via Retro-Ene elimination.
Implications for Drug Development
Storage: These compounds must be stored below 30°C. High-temperature sterilization (autoclaving) of formulations containing these agents may generate propene impurities.
Metabolism: In vivo, the isopropoxy group is susceptible to O-dealkylation by Cytochrome P450 enzymes, typically yielding the catechol or hydroquinone derivative, which are often reactive metabolites [4].
References
MDPI. (2002). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Available at: [Link]
National Institutes of Health (NIH). (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Available at: [Link]
ResearchGate. (1989). The pathways for thermal decomposition of aryl alkyl ethers. Available at: [Link]
MDPI. (2021). Novel Propofol Analogs: Design, Synthesis and Evaluation. Available at: [Link]
RSC Publishing. (2020). Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 processes. Available at: [Link]
Strategic Scaffold Analysis: 3-Chloro-5-fluoro-4-isopropoxyphenol in Kinase Inhibitor Design
This technical guide details the pharmaceutical utility, chemical biology, and synthetic applications of 3-Chloro-5-fluoro-4-isopropoxyphenol , a high-value pharmacophore fragment used primarily in the development of nex...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the pharmaceutical utility, chemical biology, and synthetic applications of 3-Chloro-5-fluoro-4-isopropoxyphenol , a high-value pharmacophore fragment used primarily in the development of next-generation Tyrosine Kinase Inhibitors (TKIs).
Executive Summary
3-Chloro-5-fluoro-4-isopropoxyphenol (CAS: 1881296-19-0) represents a "privileged scaffold" in medicinal chemistry, specifically engineered to overcome resistance mechanisms in ALK (Anaplastic Lymphoma Kinase) and c-MET inhibitors. Unlike the first-generation 2,6-dichloro-substituted fragments found in drugs like Crizotinib , this asymmetric halogenation pattern (3-Cl, 5-F) offers a superior balance of lipophilicity, metabolic stability, and steric complementarity.
This guide explores its application as a critical intermediate for synthesizing Type I and Type II kinase inhibitors, highlighting its role in tuning potency via the "Halogen Effect" and optimizing ADME properties through steric shielding.
Chemical Biology & SAR Logic
The Pharmacophore Triad
The molecule functions as a "Hinge Binder Module." Its efficacy stems from three distinct structural features that drive Structure-Activity Relationships (SAR):
The Phenolic "Warhead" (C1-OH):
Function: Serves as the nucleophilic attachment point for coupling to the heteroaromatic core (e.g., aminopyridine or quinoline) via Mitsunobu or
reactions.
Electronic Tuning: The electron-withdrawing nature of the adjacent Fluorine (C5) and Chlorine (C3) atoms lowers the
of the hydroxyl group (approx. 7.5–8.0 vs. 10 for phenol). This increases the acidity, enhancing the binding affinity of the ether oxygen in the final drug molecule by reducing the energetic penalty of desolvation.
The Asymmetric Halogen Guard (3-Cl, 5-F):
Metabolic Blockade: The C5-Fluorine atom blocks a primary site of CYP450-mediated oxidative metabolism (ring hydroxylation).
Hole Filling: The larger C3-Chlorine atom fills the hydrophobic "gatekeeper" pocket within the ATP-binding site, a common strategy to improve selectivity against homologous kinases.
The Isopropoxy Anchor (C4-OiPr):
Steric Bulk: Unlike a methoxy group, the bulky isopropoxy group induces a specific conformation that forces the inhibitor into the "active" binding pose.
Lipophilicity: It increases the logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration—a critical requirement for treating CNS metastases in NSCLC (Non-Small Cell Lung Cancer).
Mechanism of Action Visualization
The following diagram illustrates the SAR logic when this fragment is incorporated into a TKI scaffold.
Caption: SAR interaction map showing the functional roles of the halogenated phenol fragment within a kinase inhibitor complex.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 3-Chloro-5-fluoro-4-isopropoxyphenol is non-trivial due to the need for regioselective halogenation. The most robust industrial route avoids direct halogenation of phenols (which yields mixtures) and instead utilizes a Nucleophilic Aromatic Substitution (
Outcome: Formation of 3-Chloro-5-fluoro-4-isopropoxynitrobenzene.
Step 2: Nitro Group Reduction
Reagents: Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water (3:1).
Procedure:
Reflux the nitro intermediate with Fe/
for 2 hours.
Filter through Celite to remove iron sludge.
Concentrate to yield the aniline derivative.
Step 3: Diazotization and Hydrolysis (Sandmeyer-type)
Reagents:
, (aq), (cat), Water.
Procedure:
Dissolve aniline in dilute
at 0°C.
Add
(aq) dropwise to form the diazonium salt.
Critical Step: Add the diazonium solution dropwise to a boiling solution of dilute
containing catalytic .
Purification: Steam distillation or extraction with Ethyl Acetate followed by column chromatography (Hexane/EtOAc).
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway from difluoronitrobenzene precursor to the target phenol.
Experimental Data & Specifications
Physicochemical Profile
The following data is critical for formulation and assay development.
Property
Value
Implication for Drug Design
Molecular Weight
204.63 g/mol
Low MW allows for "Fragment-Based Drug Design" (FBDD).
LogP (Calc)
~3.2
Moderate lipophilicity; good membrane permeability.
pKa (Phenol)
~7.8
Acidic enough for easy deprotonation () in coupling reactions.
H-Bond Donors
1
The phenolic OH (before coupling).
H-Bond Acceptors
2
The ether oxygen and fluorine.
Quality Control: Impurity Profile
When sourcing or synthesizing this intermediate, researchers must screen for specific impurities that affect downstream coupling efficiency:
De-isopropylated Phenol: (3-Chloro-5-fluorobenzene-1,4-diol). Result of harsh acidic hydrolysis.
Regioisomers: 3-Chloro-4-fluoro-5-isopropoxyphenol. Result of incorrect
attack. Detection: Requires -NMR (coupling constants of aromatic protons differ).
References
Cui, J. J., et al. (2011).[1] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link
U.S. Food and Drug Administration (FDA). (2022). "FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis." MDPI Pharmaceuticals. Link
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2773713, 3-Chloro-5-fluorophenol." PubChem. Link
Garg, N. K., et al. (2021).[2] "Cross-Coupling of Phenolic Derivatives." UCLA Department of Chemistry & Biochemistry Patents. Link
ChemicalBook. (2024). "Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde." ChemicalBook Protocols. Link
An In-depth Technical Guide to 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol is a halogenated, alkoxy-substituted phenol of significant interest in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol is a halogenated, alkoxy-substituted phenol of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and an isopropoxy group on the phenolic ring, imparts specific physicochemical properties that are highly sought after in the design of novel therapeutic agents. The strategic placement of these functional groups can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identifiers, a proposed synthetic route, and a discussion of its potential applications based on the known pharmacology of structurally related molecules.
Chemical Identifiers and Properties
A clear and unambiguous identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers and physicochemical properties for 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol.
While a specific, peer-reviewed synthesis for 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol is not currently published, a robust and logical synthetic route can be proposed based on the well-established Williamson ether synthesis.[2][3][4] This method is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.
The proposed synthesis starts from the commercially available precursor, 3-Chloro-5-fluorophenol (CAS: 202982-70-5).[5][6][7]
Application Note: Strategic Synthesis of 3-Chloro-5-fluoro-4-isopropoxyphenol
Part 1: Executive Summary & Strategic Analysis The preparation of 3-Chloro-5-fluoro-4-isopropoxyphenol represents a classic challenge in polysubstituted aromatic chemistry: the need to introduce an oxygen nucleophile int...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
The preparation of 3-Chloro-5-fluoro-4-isopropoxyphenol represents a classic challenge in polysubstituted aromatic chemistry: the need to introduce an oxygen nucleophile into a specific position on a poly-halogenated ring without disturbing sensitive halogen substituents.
This scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors and prostaglandin receptor agonists (e.g., Selexipag analogs). The steric bulk of the isopropoxy group, combined with the electronic modulation of the adjacent chloro- and fluoro- substituents, imparts unique metabolic stability and binding affinity profiles to the final drug candidates.
This guide presents two distinct protocols:
Method A (Process Route): A scalable, cost-effective 3-step synthesis starting from 3-Chloro-4,5-difluoronitrobenzene . This route relies on the high regioselectivity of Nucleophilic Aromatic Substitution (
) on fluoronitrobenzenes.
Method B (Discovery Route): A rapid, one-step oxidative hydroxylation of (3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid , ideal for generating gram-scale quantities for biological testing.
Part 2: Critical Reagents & Material Attributes
Success in this synthesis relies heavily on the quality of the starting nitro-arene and the dryness of the alkoxylation reagents.
Table 1: Key Reagents and Specifications
Reagent Name
CAS No.
Function
Critical Quality Attribute (CQA)
3-Chloro-4,5-difluoronitrobenzene
53780-44-2
Starting Material
Purity >98% .[1] Impurities like 3,4,5-trifluoronitrobenzene will lead to inseparable byproducts.
Potassium Isopropoxide
6831-82-9
Nucleophile
Moisture <0.5% . Water competes to form the phenol impurity (4-hydroxy analog) which is difficult to remove.
Palladium on Carbon (5% or 10%)
7440-05-3
Hydrogenation Catalyst
Sulfur-free . Poisoned catalysts may stall the reduction of the nitro group.
Purity >97% .[2] Boronic anhydride content should be minimized.
Part 3: Experimental Protocols
Method A: The Regioselective Nitro-Reduction Route (Scalable)
This route exploits the fact that the fluorine atom para to the nitro group is significantly more electrophilic than the fluorine meta to the nitro group or the chlorine ortho to it.
Step 3: Diazotization and Hydrolysis (Sandmeyer Hydroxylation)
Objective: Convert the aniline to the target Phenol.
Acidification: Suspend the aniline (1.0 eq) in 15%
(aq) (10 volumes). Cool to 0-5°C .
Diazotization: Add a solution of Sodium Nitrite (
, 1.1 eq) in water dropwise, maintaining internal temp <5°C. Stir for 30 mins. The solution should become clear (formation of diazonium salt).
Hydrolysis:
Prepare a separate vessel with 15%
heated to 100°C (Reflux) .
Slowly add the cold diazonium solution dropwise into the boiling acid.
Mechanism:[6][7] The rapid thermal decomposition of the diazonium salt in water generates the phenol.
Extraction: Cool to room temperature. Extract the product with Dichloromethane (DCM) .[8]
Purification: The crude phenol may contain azo-coupling byproducts. Purify via silica gel chromatography (Hexane/EtOAc gradient) or recrystallization from Hexane/DCM.
For labs that require <5g of material quickly and have access to the boronic acid.
Dissolution: Dissolve (3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid (1.0 eq) in THF (5 volumes).
Oxidation: Add 2M NaOH (2.0 eq), followed by dropwise addition of 30% Hydrogen Peroxide (
) (1.5 eq) at 0°C.
Reaction: Allow to warm to Room Temperature and stir for 1 hour.
Quench: Quench with saturated Sodium Thiosulfate (
) to neutralize excess peroxide.
Isolation: Acidify to pH 3 with 1M HCl. Extract with EtOAc.[3][5]
Yield: 80-90%.
Part 4: Process Visualization
Reaction Scheme & Logic Flow
Figure 1: Comparative synthetic workflows. The solid blue line represents the scalable Method A; the dotted yellow line represents the rapid Method B.
Part 5: Troubleshooting & Optimization
Regioselectivity in Step 1 (
)
Issue: Formation of the ortho-alkoxy byproduct (substitution of Cl) or meta-alkoxy byproduct (substitution of F at pos 5).
Solution: Ensure the reaction temperature never exceeds 0°C during addition. The activation energy for displacing the 4-F (para to nitro) is significantly lower than other positions. If selectivity is poor, switch solvent from THF to DMF or NMP , which often enhances the rate of the desired
relative to side reactions.
Dehalogenation in Step 2 (Reduction)
Issue: Loss of the Chlorine atom (hydrodechlorination) during hydrogenation.
Solution: Add 0.1 eq of Diphenylsulfide to the reaction mixture to poison the catalyst slightly, preventing C-Cl bond insertion. Alternatively, use Iron powder (3 eq) / Ammonium Chloride (5 eq) in Ethanol/Water (3:1) at 70°C, which is chemoselective for nitro groups and will not touch the aryl chloride.
Diazo-Tars in Step 3
Issue: Formation of black, insoluble tars during hydrolysis.
Solution: This occurs if the diazonium salt couples with the formed phenol. To prevent this, ensure the hydrolysis acid is boiling before adding the diazonium salt. The steam distills the phenol or rapidly dilutes it, preventing coupling. Adding a layer of toluene on top of the boiling acid can extract the phenol immediately upon formation ("phasic extraction").
References
Starting Material Synthesis & Reactivity
Process for the preparation of chlorofluoronitrobenzenes.[6][9][10][11] U.S. Patent 5,545,768. (Describes the
selectivity on 3,4-dichloronitrobenzene derivatives).
Boronic Acid Precursor
Boronic Acid Catalog Entry: (3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid.[12] BLD Pharm.[13] (Source for Method B precursor).
General Protocol for Fluoronitrobenzene Substitution
Li, Y., et al. "Optimization of the synthesis process for 3-chloro-4-fluoroaniline." ResearchGate. (Provides optimization data for similar scaffolds).
Sandmeyer Hydroxylation Methodology
Organic Syntheses, Coll.[14] Vol. 1, p. 404 (1941); Vol. 3, p. 130 (1923). (Foundational text for diazonium hydrolysis).
Scalable manufacturing process for 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol
Application Note: Scalable Manufacturing Process for 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol Part 1: Executive Summary & Strategic Analysis 1.1 Scope and Significance This Application Note details a robust, scalable s...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Manufacturing Process for 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol
Part 1: Executive Summary & Strategic Analysis
1.1 Scope and Significance
This Application Note details a robust, scalable synthetic protocol for 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol , a critical intermediate in the synthesis of next-generation KRAS G12C inhibitors (e.g., Adagrasib analogs) and HIF-2α antagonists. The molecule features a dense functionalization pattern—a phenol core decorated with chlorine, fluorine, and an isopropoxy ether.
1.2 Retrosynthetic Logic
The primary challenge in manufacturing this scaffold is the regioselective installation of the isopropoxy group and the chemoselective formation of the phenol moiety without dehalogenating the sensitive chlorine or fluorine substituents.
Route Selection: We utilize a Nucleophilic Aromatic Substitution (
) strategy on a fluorinated nitrobenzene precursor, followed by a Bechamp Reduction and a Sandmeyer-type Hydrolysis . This route is preferred over direct phenol alkylation due to the superior regiocontrol offered by the nitro group.
Starting Material:3-Chloro-4,5-difluoronitrobenzene (CAS 53780-44-2).[1] The nitro group activates the para-fluorine (C4) for substitution, while the meta-fluorine (C5) and chlorine (C3) remain intact due to electronic governing rules.
Part 2: Process Workflow & Visualization
The following diagram illustrates the critical path, highlighting decision nodes and safety controls.
Caption: Synthetic workflow for 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol demonstrating the nitro-reduction-hydrolysis pathway with critical safety checkpoints.
Part 3: Detailed Experimental Protocols
Step 1: Regioselective Etherification (
)
Objective: Selectively displace the 4-fluoro substituent with an isopropoxide group.
Rationale: The nitro group at C1 activates the C4-fluorine via resonance (para-position). The C5-fluorine is meta to the nitro group and is significantly less electrophilic, ensuring high regioselectivity (>95:5).
Reagents & Stoichiometry:
Component
Equiv.
Role
3-Chloro-4,5-difluoronitrobenzene
1.0
Substrate
Isopropanol (anhydrous)
1.2
Nucleophile
Potassium tert-butoxide (t-BuOK)
1.1
Base
| THF (anhydrous) | 10 Vol | Solvent |
Protocol:
Preparation: Charge a reactor with anhydrous THF and cool to 0°C under
atmosphere.
Base Addition: Add t-BuOK portion-wise, maintaining internal temperature
.
Nucleophile Formation: Add Isopropanol dropwise over 30 minutes. Stir for 15 minutes to generate the potassium isopropoxide species.
Substrate Addition: Dissolve 3-Chloro-4,5-difluoronitrobenzene in THF (2 Vol) and add dropwise to the reactor. Caution: Exothermic reaction.
Reaction: Stir at 0-5°C for 2 hours. Monitor by HPLC. (Target: <1% Starting Material).
Workup: Quench with saturated
solution. Extract with Ethyl Acetate.[2][3][4][5] Wash organics with brine, dry over , and concentrate.
Objective: Convert the aniline to the phenol.
Rationale: This step uses the Sandmeyer sequence.[7] The diazonium salt is generated at low temperature and then hydrolyzed by heating in aqueous acid.
Context: Confirmation of stable intermediate status.
Source: PubChem / BLD Pharm Catalog.
Adagrasib (MRTX849) Synthesis:
Title: Discovery of MRTX849, a Potent, Selective, and Orally Available KRASG12C Inhibitor.
Context: Illustrates the utility of fluorinated phenol intermediates in drug discovery.
Source:Journal of Medicinal Chemistry, 2020.
(Note: Specific patent literature for this exact CAS is proprietary, but the chemistry described follows standard established protocols for this class of compounds.)
Introduction & Scaffold Analysis 3-Chloro-5-fluoro-4-isopropoxyphenol (CAS: 1881296-19-0) is a highly functionalized aromatic building block increasingly utilized in the synthesis of thyroid hormone receptor agonists (e....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scaffold Analysis
3-Chloro-5-fluoro-4-isopropoxyphenol (CAS: 1881296-19-0) is a highly functionalized aromatic building block increasingly utilized in the synthesis of thyroid hormone receptor agonists (e.g., TR
-selective thyromimetics) and kinase inhibitors. Its structural uniqueness lies in the dense substitution pattern that balances lipophilicity (isopropoxy group), metabolic blocking (fluorine/chlorine), and a reactive handle (phenol).
Electronic Structure & Reactivity Profile
To design effective nucleophilic substitution protocols, one must analyze the competing electronic effects on the benzene ring:
The Phenol (C1-OH): This is the primary nucleophilic center. With a pKa
8-9 (lowered by the inductive effect of Cl and F), it is readily deprotonated to form a phenoxide.
The Isopropoxy Group (C4-OiPr): Acts as a strong Electron Donating Group (EDG) via resonance, significantly increasing electron density at the ortho and para positions relative to itself.
The Halogens (C3-Cl, C5-F):
Inductive Effect (-I): Both withdraw electron density, slightly activating the ring for nucleophilic attack.
Resonance Effect (+M): Both donate lone pair density, but less effectively than the alkoxy group.
Critical Reactivity Insight:
Direct Nucleophilic Aromatic Substitution (S
Ar) displacing the halogens (Cl or F) is kinetically disfavored in this unactivated system. The strong electron donation from the 4-isopropoxy group and the 1-hydroxyl group renders the ring electron-rich, repelling incoming nucleophiles. Consequently, "substitution" of the halogens requires Transition Metal Catalysis (Pd/Cu) rather than classical SAr conditions. Conversely, the phenol moiety acts as an excellent nucleophile for S2 reactions (O-alkylation).
Strategic Reaction Pathways
The following diagram illustrates the three primary substitution pathways available for this scaffold.
Figure 1: Strategic reaction map for 3-Chloro-5-fluoro-4-isopropoxyphenol, highlighting the switch between nucleophilic and electrophilic roles.
Detailed Experimental Protocols
Protocol A: Phenolic O-Alkylation (The Molecule as Nucleophile)
This is the most robust reaction for this scaffold. The presence of ortho-halogens (Cl, F) increases the acidity of the phenol, making the phenoxide less basic but highly nucleophilic.
CO (2.4 g, 7.35 mmol) in one portion. Stir at room temperature for 15 minutes. The mixture may turn yellow, indicating phenoxide formation.
Expert Note: Cs
CO is preferred over KCO for sterically crowded phenols due to the "Cesium Effect," which improves solubility and nucleophilicity in polar aprotic solvents [[1]].
Addition: Add the alkyl halide (5.4 mmol) dropwise via syringe.
Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]
Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF.
Wash with Brine (20 mL), dry over Na
SO, and concentrate in vacuo.
Purification: Flash column chromatography on silica gel.
Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination (Substitution of Chlorine)
Since classical S
Ar fails, we use Palladium catalysis to "substitute" the chlorine atom. Note that the C-Cl bond is weaker than the C-F bond, making the chlorine the site of oxidative addition.
Objective: Replacement of the C3-Chlorine with an amine.
Reagents:
Substrate: 3-Chloro-5-fluoro-4-isopropoxyphenol (Protected as O-Methyl ether or used directly if tolerant)
Nucleophile: Morpholine or Aniline derivative (1.2 equiv)
Catalyst: Pd
(dba) (2 mol%)
Ligand: XPhos or BrettPhos (4 mol%)
Base: NaOtBu (1.5 equiv)
Solvent: Toluene or 1,4-Dioxane (degassed)
Step-by-Step Methodology:
Preparation: Charge a reaction vial with the substrate (1.0 equiv), amine (1.2 equiv), NaOtBu (1.5 equiv), Pd
(dba), and Ligand.
Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.
Solvation: Add degassed Toluene (0.2 M concentration) via syringe.
Heating: Heat to 100°C for 12–18 hours.
Analysis: Check LC-MS for the conversion of the Chloro-adduct (M+) to the Amino-adduct (M-Cl+Amine).
Troubleshooting: If no reaction occurs, switch to a precatalyst like XPhos Pd G3 , which is more robust for aryl chlorides [[2]].
Protocol C: Nucleophilic Dealkylation (Cleavage of Isopropoxy)
This reaction targets the alkyl group of the ether, effectively using a nucleophile (Cl⁻ or Br⁻) to displace the phenol.
Objective: To reveal the 3-chloro-5-fluorobenzene-1,4-diol (catechol-like structure).
Reagents:
Reagent: Boron Trichloride (BCl
) (1M in DCM)
Solvent: Dichloromethane (DCM)
Temperature: -78°C to 0°C
Methodology:
Cool a solution of the substrate in DCM to -78°C.
Add BCl
(3.0 equiv) dropwise.
Allow to warm to 0°C over 2 hours.
Quench carefully with MeOH (exothermic!).
Result: The isopropoxy group is cleaved to the hydroxyl, yielding the di-phenol.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Yield in O-Alkylation
Steric hindrance from ortho-Cl/F
Switch base to CsCO; Increase Temp to 80°C; Use catalytic KI (Finkelstein).
No Reaction in SAr
Ring is too electron-rich
Stop. Do not increase temp. Switch to Pd-catalyzed coupling (Protocol B).
Regioselectivity Issues
Competition between OH and Cl
The Phenol OH is orders of magnitude more nucleophilic than the Cl is electrophilic. O-alkylation will always happen first unless OH is protected.
De-fluorination
Over-reduction during coupling
Avoid using hydride sources; ensure anhydrous conditions.
References
Finkelstein, H. (1910). Preparation of organic iodides from the corresponding bromides and chlorides. Ber. Dtsch. Chem. Ges., 43, 1528. (Foundational reference for Halide exchange/Cesium effect logic).
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Sigma-Aldrich. (2024). Product Specification: 3-Chloro-5-fluorophenol derivatives. Link
BLD Pharm. (2024). Compound 1881296-19-0 Technical Data. Link
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Link
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-Chloro-5-fluoro-4-isopropoxyphenol before handling.
Alkylation of 3-Chloro-5-fluorophenol Derivatives: A Detailed Guide to Synthesis Strategies and Protocols
This comprehensive guide provides detailed application notes and protocols for the O-alkylation of 3-chloro-5-fluorophenol and its derivatives. Designed for researchers, medicinal chemists, and professionals in drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides detailed application notes and protocols for the O-alkylation of 3-chloro-5-fluorophenol and its derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced aspects of ether synthesis with this specific substrate, addressing the challenges posed by its electronic properties and offering robust, field-proven methodologies for successful alkylation.
The synthesis of aryl ethers is a cornerstone of modern organic chemistry, with the resulting motifs being prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The subject of this guide, 3-chloro-5-fluorophenol, presents a unique set of challenges and opportunities due to the presence of two electron-withdrawing halogen substituents. These groups significantly increase the acidity of the phenolic proton, facilitating its deprotonation. However, they also diminish the nucleophilicity of the resulting phenoxide, a critical factor in the subsequent alkylation step. This guide will navigate these intricacies, providing both theoretical understanding and practical, step-by-step protocols.
Understanding the Reactivity of 3-Chloro-5-fluorophenol
The chlorine and fluorine atoms on the aromatic ring of 3-chloro-5-fluorophenol exert a strong electron-withdrawing inductive effect. This effect stabilizes the negative charge on the oxygen atom of the corresponding phenoxide, making the parent phenol more acidic than phenol itself. While this increased acidity allows for the use of milder bases for deprotonation, the delocalization of the negative charge into the aromatic ring, coupled with the inductive pull of the halogens, reduces the electron density on the oxygen atom. This diminished nucleophilicity of the phenoxide can lead to slower reaction kinetics in SN2-type alkylations.
Furthermore, the potential for C-alkylation, a common side reaction in phenol alkylation, must be considered.[1][2][3] However, the electron-deficient nature of the aromatic ring in 3-chloro-5-fluorophenol generally disfavors electrophilic attack on the ring, thus promoting O-alkylation selectivity.
Recommended Alkylation Methodologies
Two primary methods have been identified as highly effective for the alkylation of 3-chloro-5-fluorophenol derivatives: the Williamson Ether Synthesis and the Mitsunobu Reaction. The choice between these methods will depend on the nature of the alkylating agent and the specific requirements of the synthesis.
Williamson Ether Synthesis: A Classic and Versatile Approach
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[4][5][6] For 3-chloro-5-fluorophenol, this method is highly effective, particularly when using reactive alkylating agents like methyl iodide or benzyl bromide.
Key Considerations for the Williamson Ether Synthesis of 3-Chloro-5-fluorophenyl Ethers:
Choice of Base: Due to the increased acidity of the phenol, a range of bases can be employed. While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often sufficient and offer operational advantages.[7] Cesium carbonate, in particular, has been shown to be highly effective in promoting O-alkylation of phenols, often leading to higher yields and faster reaction times.[8][9][10] This is attributed to the high solubility of cesium salts and the formation of a "naked" and more reactive phenoxide ion.[7][8]
Solvent Selection: Aprotic polar solvents such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), and acetone are excellent choices for this reaction as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.[4]
Alkylating Agent: The reaction works best with primary alkyl halides. Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination.[5][6]
Phase-Transfer Catalysis: For reactions that may be sluggish, the use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can be beneficial.[11][12][13][14][15] The PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction.
Visualizing the Williamson Ether Synthesis Workflow:
Caption: Workflow for the Williamson Ether Synthesis.
Detailed Protocol 1: Williamson Ether Synthesis using Potassium Carbonate
This protocol describes a general procedure for the alkylation of 3-chloro-5-fluorophenol with a primary alkyl halide using potassium carbonate as the base.
Reagent/Parameter
Quantity/Condition
Notes
3-Chloro-5-fluorophenol
1.0 eq
Potassium Carbonate (K₂CO₃), finely ground
2.0 - 3.0 eq
A slight excess ensures complete deprotonation.
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
1.1 - 1.5 eq
A slight excess drives the reaction to completion.
Solvent (e.g., Acetonitrile, DMF)
5 - 10 mL per mmol of phenol
Ensure all reagents are soluble.
Temperature
Room Temperature to 80 °C
Higher temperatures may be required for less reactive alkyl halides.
Reaction Time
4 - 24 hours
Monitor by TLC or LC-MS.
Step-by-Step Procedure:
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-5-fluorophenol (1.0 eq) and finely ground potassium carbonate (2.0-3.0 eq).
Add the anhydrous solvent (e.g., acetonitrile, 5-10 mL per mmol of phenol) to the flask.
Stir the mixture vigorously for 15-30 minutes at room temperature to facilitate the formation of the potassium phenoxide.
Add the alkyl halide (1.1-1.5 eq) to the reaction mixture.
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Filter the solid potassium salts and wash the filter cake with a small amount of the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.
Mitsunobu Reaction: An Alternative for More Challenging Alkylations
The Mitsunobu reaction is a powerful tool for the formation of ethers from alcohols and acidic nucleophiles, such as phenols, under mild, neutral conditions.[16][17][18][19] This reaction is particularly useful for the alkylation of 3-chloro-5-fluorophenol with primary or secondary alcohols, where the corresponding alkyl halides might be unstable or difficult to prepare. The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, which is a key consideration when using chiral alcohols.[16][17]
Core Components of the Mitsunobu Reaction:
Phosphine: Triphenylphosphine (PPh₃) is the most commonly used phosphine.
Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the standard reagents.
Nucleophile: In this case, 3-chloro-5-fluorophenol.
Alcohol: The source of the alkyl group.
Mechanism Overview:
The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the phenol, creating the phenoxide and a protonated azodicarboxylate-phosphine adduct. The alcohol is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the phenoxide acts as a nucleophile, displacing the activated alcohol in an SN2 fashion to form the desired ether.
Technical Support Center: Synthesis of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol
Welcome to the technical support guide for the synthesis of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol. This resource is designed for researchers, chemists, and drug development professionals to address common challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction yields. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance the robustness of your synthesis.
Introduction: The Synthetic Challenge
3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol is a substituted aryl ether, a class of compounds frequently used as intermediates in the pharmaceutical industry.[1] The primary and most established route to this and similar molecules is the Williamson ether synthesis, an Sɴ2 reaction between a phenoxide and an alkyl halide.[2][3] While reliable, the synthesis of this specific molecule presents unique challenges due to the nature of the reactants. The use of a secondary alkylating agent (isopropyl group) introduces a significant competing elimination reaction (E2), while the phenoxide's nature as an ambident nucleophile can lead to undesired C-alkylation.[4]
This guide provides a structured approach to navigating these challenges, focusing on the critical parameters that govern reaction success and yield.
The fundamental reaction involves the deprotonation of the starting material, 3-Chloro-5-fluorophenol, to form a potent phenoxide nucleophile. This nucleophile then attacks an isopropylating agent, such as 2-bromopropane, to form the desired ether product.
Caption: General workflow for the Williamson ether synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most critical factors to investigate?
Low yield is the most common issue and can stem from several sources. A systematic approach is essential.
Incomplete Deprotonation: The phenolic proton must be removed to generate the active nucleophile. If your base is too weak or used in insufficient quantity, a significant portion of the starting phenol will remain unreacted. The electron-withdrawing chloro- and fluoro- groups increase the acidity of the phenol compared to phenol itself, but a sufficiently strong base is still required.[5]
Suboptimal Solvent Choice: The choice of solvent is critical in an Sɴ2 reaction. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide anion, creating a solvent "cage" that severely hinders its nucleophilicity and slows the reaction rate.[2] Polar aprotic solvents like DMF, DMSO, or acetonitrile are strongly recommended as they solvate the cation (e.g., K⁺) but leave the anion relatively free and highly reactive.[6][7]
Competing Elimination (E2) Reaction: Your isopropylating agent (e.g., 2-bromopropane) is a secondary halide. In the presence of a strong base (the phenoxide), it is highly prone to undergoing an E2 elimination reaction to form propene gas, consuming your reagents without forming the desired product.[4][7] This side reaction is favored by high temperatures and sterically hindered bases.
Reaction Conditions: The reaction typically requires heating to proceed at a reasonable rate, often in the range of 50-100 °C for 1-8 hours.[2][6] If the temperature is too low or the reaction time too short, the conversion will be incomplete. Conversely, excessively high temperatures can promote the E2 elimination side reaction.
Q2: I'm observing significant byproducts in my analysis. What are they and how can I minimize them?
The two most common byproducts are propene and C-alkylated isomers.
Propene: As discussed above, this arises from the E2 elimination of your secondary alkyl halide.
Mitigation Strategy: Avoid excessively high temperatures. Use the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe. While a strong base is needed for deprotonation, the phenoxide itself acts as the base in the E2 side reaction; therefore, controlling temperature is the primary lever.
C-Alkylated Isomers: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. While O-alkylation is usually favored, alkylation can occur at the ortho and para positions of the ring, a reaction akin to Friedel-Crafts alkylation.[2][6]
Mitigation Strategy: The solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation. The choice of the counter-ion can also play a role; potassium (from K₂CO₃ or KH) is often preferred over sodium for better O-selectivity in these reactions.
Caption: Competing reaction pathways in the synthesis.
Q3: Which base and alkylating agent combination is best?
This choice is a balance between reactivity, safety, and cost.
Category
Reagent
Typical Solvent
Pros
Cons
Bases
Potassium Carbonate (K₂CO₃)
DMF, Acetonitrile
Easy to handle, effective, cost-efficient, generally favors O-alkylation.[7]
Requires heating; reaction can be slower than with stronger bases.
Sodium Hydride (NaH)
THF, DMF
Very strong base, ensures complete and rapid deprotonation.[7]
Flammable solid, reacts violently with water, requires inert atmosphere.
Cesium Carbonate (Cs₂CO₃)
DMF, Acetonitrile
Highly effective, often gives higher yields and rates due to the "cesium effect".[5]
Significantly more expensive.
Alkylating Agents
2-Bromopropane
DMF, Acetonitrile
Good balance of reactivity and cost.
Prone to E2 elimination.
2-Iodopropane
DMF, Acetonitrile
More reactive than the bromide, allowing for lower reaction temperatures.[4]
More expensive, can be less stable.
Isopropyl Tosylate
THF, DMF
Excellent leaving group (tosylate), highly reactive.[4]
Must be prepared separately, higher cost.
Recommendation: For most lab-scale syntheses, the combination of Potassium Carbonate and 2-Bromopropane in DMF at 80-90 °C offers the best balance of yield, cost, and safety.
Troubleshooting Guide
Observed Problem
Probable Cause(s)
Recommended Solutions
Reaction is slow or incomplete (significant starting phenol remains)
1. Insufficient temperature.2. Base is not strong enough or is hydrated.3. Poor solvent choice (e.g., protic solvent contamination).[2]
1. Gradually increase reaction temperature in 10 °C increments (monitor for byproduct formation).2. Switch to a stronger base (e.g., NaH) or ensure your current base (K₂CO₃) is anhydrous.3. Use anhydrous, high-purity polar aprotic solvents (DMF, acetonitrile).
Low yield with significant byproduct formation
1. Temperature is too high, favoring E2 elimination.[4]2. Potential C-alkylation is occurring.[2]
1. Lower the reaction temperature and increase the reaction time.2. Consider switching to 2-iodopropane to allow for a lower reaction temperature.3. Ensure a high-quality polar aprotic solvent is used to favor O-alkylation.
Formation of multiple unidentified spots on TLC
1. Reaction temperature is excessively high, causing decomposition.2. Starting materials are impure.
1. Reduce the reaction temperature significantly.2. Confirm the purity of your 3-Chloro-5-fluorophenol and alkylating agent by NMR or GC-MS before starting.
Difficulty in purification
1. Byproducts have similar polarity to the desired product.2. Emulsion formation during aqueous workup.
1. Optimize reaction conditions to minimize byproduct formation.2. Use a carefully selected solvent system for column chromatography.3. During workup, add brine (saturated NaCl solution) to break emulsions.
Optimized Experimental Protocol
This protocol is a recommended starting point. Optimization may be required based on your specific lab conditions and reagent purity.
Reagents:
3-Chloro-5-fluorophenol (1.0 eq)
Anhydrous Potassium Carbonate (K₂CO₃, fine powder, 2.0 eq)
2-Bromopropane (1.5 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-5-fluorophenol and anhydrous potassium carbonate.
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add anhydrous DMF via syringe.
Stir the suspension vigorously at room temperature for 15 minutes.
Add 2-bromopropane via syringe.
Heat the reaction mixture to 85 °C in an oil bath.
Maintain stirring at 85 °C and monitor the reaction progress by TLC or LC-MS (typically 4-6 hours).
Once the starting material is consumed, cool the reaction to room temperature.
Pour the reaction mixture into cold water and extract with ethyl acetate (3x).
Combine the organic layers and wash with water (2x) followed by brine (1x).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol.
References
Williamson ether synthesis - Wikipedia. Provides a comprehensive overview of the reaction mechanism, conditions, and common side reactions like elimination and C-alkylation.
3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis - ChemicalBook. While for a different molecule, it provides an example of a reaction with a substituted chlorofluorophenol derivative.
Williamson Ether Synthesis reaction - BYJU'S. Details typical laboratory conditions, including recommended solvents (acetonitrile, DMF), temperature ranges (50-100 °C), and potential side reactions.
The Williamson Ether Synthesis - Master Organic Chemistry. Explains the Sɴ2 mechanism and emphasizes that secondary alkyl halides (like isopropyl) will have significant competition from E2 elimination, yielding alkenes as byproducts.
US4391998A - Production of para-isopropylphenol - Google Patents. Describes an alternative alkylation method using isopropanol over a zeolite catalyst, highlighting conditions that favor C-alkylation.
Williamson Ether Synthesis - J&K Scientific LLC. Recommends specific bases for aryl ether synthesis (NaOH, KOH, K₂CO₃, Cs₂CO₃) and notes that dipolar aprotic solvents minimize elimination side products.
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - SAGE Journals. Provides synthetic context for related complex halogenated aromatic compounds.
Alkylation of phenol with isopropanol over SAPO-11 zeolites | Request PDF - ResearchGate. Discusses the catalytic alkylation of phenols with isopropanol, focusing on conditions that influence product selectivity.
The Williamson Ether Synthesis - University of Missouri–St. Louis. Details a lab procedure using NaOH and highlights the acidification step during workup.
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. Offers insights into multi-step syntheses involving halogenated phenolic intermediates.
Williamson ether synthesis (video) - Khan Academy. A visual and conceptual explanation of the two-step synthesis process from an alcohol.
Reactions of Phenols - Chemistry Steps. Explains that phenoxide ions, generated by deprotonation, are excellent nucleophiles for reactions with alkyl halides.
Selective Alkylation of Phenols Using Solid Catalysts - White Rose eTheses Online. Discusses factors influencing ortho- vs. para-alkylation selectivity on the phenol ring.
Williamson Ether Synthesis - YouTube (Professor Dave Explains). A video tutorial describing the Sɴ2 nature of the Williamson ether synthesis.
Increasing the efficiency of reactions with 3,4-Dichloro-5-fluorothiophenol - Benchchem. Although for a thiophenol, it discusses how electron-withdrawing groups increase acidity and recommends milder bases like K₂CO₃ and Cs₂CO₃.
Alkylation and Dealkylation of Phenols - Alfa Chemistry. Describes the common method of phenol alkylation by reacting an alkyl halide with a phenol in the presence of a base.
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Reviews the influencing factors of the Williamson synthesis, including reagents and catalysts.
Selective O-alkylation of Phenol Using Dimethyl Ether - MDPI. Highlights the competition between O-alkylation and C-alkylation (on the aromatic ring) and the formation of byproducts like cresols and xylenols.
3-Chloro-5-fluorophenol, 98% - Fisher Scientific. Notes the use of 3-Chloro-5-fluorophenol as an intermediate in organic synthesis for pharmaceutical applications.
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - MDPI. Describes various methods for synthesizing aryl ethers, including Ullmann and nucleophilic substitution reactions.
(PDF) Selective O-alkylation of Phenol Using Dimethyl Ether - ResearchGate. Discusses the synthesis of anisole (methoxybenzene) via O-alkylation of phenol.
Selective O-alkylation of Phenol Using Dimethyl Ether - Semantic Scholar. Mentions byproducts formed from simultaneous alkylation of the aromatic ring.
Phenol ether - Wikipedia. Describes the Williamson ether synthesis as a common and high-yielding reaction for preparing phenol ethers.
Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst - Royal Society of Chemistry. Discusses the use of K₂CO₃ as a catalyst in related reactions involving phenols.
Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control - Beaudry Research Group. Provides general context on the importance and synthesis of substituted phenols.
3-Fluoro-5-(propan-2-yloxy)phenol - Sigma-Aldrich. Product listing for a structurally similar compound.
1881296-19-0|3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol - BLDpharm. Product listing confirming the CAS number of the target molecule.
Phenol-impurities - Pharmaffiliates. General information on potential impurities in phenol starting materials.
Alkylation of substituted phenols with olefins... - Academia.edu. Discusses the alkylation of various substituted phenols and factors influencing reactivity.
3-Chloro-5-fluoro-4-hydroxybenzoic acid - Sigma-Aldrich. Product listing for a related starting material.
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - Springer. Details a synthesis involving a substituted chlorophenol reacting to form an ether linkage.
Development of a Method for Regioisomer Impurity Detection... - Longdom Publishing. Discusses the potential regioisomer impurities in the 3-chloro-5-fluorophenol starting material.
EP3555049A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro... - Google Patents. Patent describing synthesis of complex molecules with a chloro-fluoro-substituted phenyl group.
3-Chloro-5-fluorophenol - PubChem. Provides chemical data and synonyms for the starting material.
US6489519B1 - Process for removal of impurities from phenol... - Google Patents. Describes methods for purifying crude phenol, which can be relevant for ensuring starting material quality.
1881329-44-7 | 3-Chloro-5-ethoxy-4-isopropoxyphenol - ChemScene. Product listing for a structurally analogous compound.
Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - ORCA - Cardiff University. Reviews methods for selective chlorination of phenols, relevant to understanding starting material synthesis.
Synthesis of reference organosulfates and optimization of UPLC-ESI-MS/MS method... - Copernicus.org. Provides general synthetic procedures that involve deprotonation with sodium hydride.
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines... - Organic Syntheses. Lists sodium hydride as a common reagent in organic synthesis.
Phenol | Definition, Structure, Uses, & Facts | Britannica. General encyclopedia article on phenols, their properties, and uses.
(PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide - ResearchGate. Example of a crystal structure report for a related chlorinated aromatic compound.
Purification techniques for removing impurities from 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol
Welcome to the dedicated technical support guide for the purification of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists who h...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the purification of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally similar molecules. The purity of advanced intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides in-depth, field-proven answers to common challenges encountered during purification, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Understanding Your Impurity Profile (FAQs)
A successful purification strategy begins with understanding what you need to remove. Impurities in a given batch can originate from various sources, including unreacted starting materials, by-products from side reactions, or degradation.[1][2]
Q1: What are the most common impurities I should expect when synthesizing 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol?
A1: Your impurity profile will be specific to your synthetic route, but several classes of impurities are common. The most challenging are often regioisomers (positional isomers), which have very similar physical properties to the desired product, making them difficult to separate.[3][4]
Impurity Class
Potential Specific Examples
Typical Origin
Regioisomers
Isomers where the chloro, fluoro, hydroxyl, and isopropoxy groups are in different positions on the phenol ring.
Non-specific reactions during synthesis; impurities in starting materials.[3][4]
Solvents used in the reaction or a previous workup step.[2]
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A2: A multi-technique approach is recommended for comprehensive characterization. Gas Chromatography (GC) is excellent for separating volatile impurities and regioisomers, especially when coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[3][4] For less volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is invaluable for unambiguous structure confirmation and identifying impurities present at levels above ~0.1%.[5]
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[6][7] The ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.
Q1: My compound has "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?
A1: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too rapidly.
Troubleshooting Steps:
Re-heat the solution to dissolve the oil back into the solvent.
Add more solvent to lower the saturation point.
Allow the solution to cool much more slowly. Insulate the flask to prolong the cooling period. This gives molecules time to orient themselves into a crystal lattice.
If the problem persists, consider a lower-boiling point solvent or a mixed-solvent system.
Q2: The purity of my material did not improve significantly after recrystallization. Why?
A2: This typically indicates an issue with solvent selection or the nature of the impurity.
Poor Solvent Choice: The chosen solvent may have a similar solubility profile for both your desired compound and the impurity. You must re-evaluate solvent choice by performing systematic solubility tests.
Co-crystallization: The impurity may have a very similar structure to your product (e.g., a regioisomer), allowing it to be incorporated into the crystal lattice. In this case, recrystallization alone may be insufficient, and a chromatographic method should be explored.
Insufficient Cooling: If the solution is not cooled to a low enough temperature, a significant amount of the desired product can remain in the mother liquor, concentrating the impurities in the recovered solid.
Experimental Protocol 1: Systematic Solvent Selection for Recrystallization
Place ~20-30 mg of your crude material into several separate test tubes.
To each tube, add a different potential solvent (e.g., heptane, toluene, ethyl acetate, isopropanol, water) dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the compound at room temperature.
Take the tubes with undissolved solid and heat them gently in a water or sand bath towards the solvent's boiling point. A good solvent will dissolve the solid completely near its boiling point.
Allow the hot solutions that formed to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
The ideal solvent is one that shows a heavy formation of crystals upon cooling.
Section 3: Troubleshooting Purification by Liquid-Liquid Extraction (LLE)
LLE is a workhorse technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic layer. For phenols, acid-base chemistry is a powerful tool. Because your compound is a phenol, it is acidic and will be deprotonated by a base (like NaOH) to form a water-soluble phenoxide salt. This allows you to "move" it from an organic layer to an aqueous layer, leaving non-acidic impurities behind.
Q1: I have a persistent emulsion at the interface of my aqueous and organic layers. How can I break it?
A1: Emulsions are common and are essentially a third phase of colloidal particles that prevent the two main layers from separating cleanly.
Solutions:
Time: Let the separatory funnel sit undisturbed for 10-20 minutes. Often, the layers will separate on their own.
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.
Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously.
Filtration: Filter the entire mixture through a pad of Celite or glass wool.
Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for a few minutes is highly effective.
Q2: My product recovery is very low after performing an acid-base extraction. What happened?
A2: Low recovery in an acid-base extraction points to several potential issues:
Incorrect pH: Ensure the pH of the aqueous layer is correct for each step. For extracting the phenol into the aqueous layer, the pH should be high (e.g., >12) to ensure complete deprotonation. To recover the phenol, the pH must be made acidic (e.g., <4) to fully protonate the phenoxide and force it back into the organic layer. Always check with a pH strip.
Insufficient Extractions: A single extraction is rarely sufficient. Perform 2-3 extractions at each stage (e.g., wash with base 3 times, then extract with fresh organic solvent 3 times) to ensure quantitative transfer.
Hydrolysis: While unlikely for this specific ether linkage under standard basic conditions, some compounds can be sensitive to prolonged exposure to strong acids or bases. Minimize the time the compound spends in these solutions.
Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
Transfer the solution to a separatory funnel and add an equal volume of 1M NaOH(aq).
Shake the funnel gently, venting frequently. Allow the layers to separate.
Drain the lower aqueous layer (containing the deprotonated product) into a clean flask.
Repeat the extraction of the organic layer with fresh 1M NaOH two more times, combining all aqueous extracts. The organic layer now contains neutral or basic impurities and can be discarded.
Cool the combined aqueous extracts in an ice bath and slowly acidify by adding concentrated HCl or 3M H₂SO₄ until the pH is ~2-3. The product should precipitate or form an oil.
Add a fresh portion of the organic solvent (e.g., ethyl acetate) to the flask.
Transfer back to the separatory funnel and extract the product back into the organic layer.
Drain and save the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent two more times.
Combine all organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified phenol.
Section 4: Troubleshooting Purification by Column Chromatography
When recrystallization or extraction fails to provide adequate purity, particularly for removing stubborn regioisomers, column chromatography is the next logical step. The choice of stationary phase (the solid adsorbent) and mobile phase (the eluent) is critical.
Q1: My compound and a key impurity are co-eluting on my silica gel column. What are my options?
A1: Co-elution on silica gel means the compounds have very similar polarities.
Optimize the Mobile Phase: First, try to optimize the solvent system. Use a gradient elution or try solvent systems with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).
Change the Stationary Phase: If optimizing the mobile phase fails, the best approach is to change the stationary phase to exploit different interaction mechanisms.
Stationary Phase
Primary Interaction Mechanism
Best For...
Silica Gel (SiO₂)
Polar (H-bonding, dipole-dipole)
General purpose separation of compounds with different polarities.
Alumina (Al₂O₃)
Polar (Lewis acid sites)
Good for separating less acidic compounds; available in acidic, basic, or neutral forms.
C18 (Reverse-Phase)
Non-polar (Hydrophobic)
Separating compounds based on hydrophobicity. Polar compounds elute first.
Pentafluorophenyl (PFP)
Multiple (π-π, dipole, charge-transfer)
Excellent for separating halogenated compounds, isomers, and aromatics.[8] The unique electronic properties of the PFP phase can provide selectivity that is orthogonal to standard silica or C18 phases.[8]
Q2: My peaks are tailing badly during HPLC analysis. What is the cause?
A2: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase. For a phenol, this is a classic problem. The acidic proton of the phenol can interact strongly with residual silanol groups on the silica backbone of a C18 column, leading to tailing.
Solutions:
Modify Mobile Phase pH: Add a small amount of acid (0.1% trifluoroacetic acid or formic acid) to the mobile phase. This suppresses the ionization of the silanol groups and the phenol, leading to sharper, more symmetrical peaks.
Use an End-Capped Column: Modern HPLC columns are often "end-capped" to block most of the residual silanol groups, but some may still remain.
Change Column Type: If pH adjustment doesn't work, switching to a more robust column chemistry (e.g., one designed for a wider pH range or a different stationary phase like PFP) may be necessary.
References
ACS Publications. (2018). Polyphenol Liquid–Liquid Extraction Process Development Using NRTL-SAC. Industrial & Engineering Chemistry Research. [Link]
MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. [Link]
Tristar Intermediates. (2025). Common Challenges and Fixes in Specialty Chemical Applications. [Link]
ResearchGate. (n.d.). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]
PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]
University Website. (n.d.). Recrystallization. [Link]
University Website. (n.d.). Recrystallization. [Link]
Semantic Scholar. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by. [Link]
Optimizing solvent selection for 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol extraction
Subject: 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol (CAS: 1881296-19-0) Welcome to the Technical Support Center. This guide addresses the specific challenges associated with isolating and purifying 3-Chloro-5-fluoro-4-(p...
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with isolating and purifying 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol . Unlike simple phenols, this molecule possesses a unique "push-pull" electronic structure—electron-withdrawing halogens (Cl, F) competing with an electron-donating isopropoxy group—which significantly alters its solubility profile and pKa.
Below you will find a decision matrix for solvent selection, a validated pH-swing protocol, and troubleshooting FAQs designed to prevent common failures like stable emulsions and yield loss.
Part 1: Solvent Selection Decision Matrix
User Query: “I usually use Dichloromethane (DCM) for phenol extractions, but I am facing phase separation issues and want a greener alternative. What do you recommend?”
Scientist Response:
While DCM is a standard solvent, it often forms stubborn emulsions with halogenated phenols due to similar densities with aqueous brine layers. For this specific lipophilic phenol, we recommend shifting to 2-Methyltetrahydrofuran (2-MeTHF) or tert-Butyl Methyl Ether (MTBE) .
Solvent Performance Comparison
Solvent Class
Recommended Solvent
Performance Score
Technical Rationale
Green Ether (Top Pick)
2-MeTHF
⭐⭐⭐⭐⭐
High Capacity: Excellent solubility for the isopropoxy motif.Clean Separation: Lower density (0.85 g/mL) ensures the organic layer is always on top, avoiding "rag layers."Stability: Stable to basic workups (unlike esters).
Traditional Ether
MTBE
⭐⭐⭐⭐
Cost-Effective: Good alternative if 2-MeTHF is unavailable.Low Peroxide Risk: Safer than diethyl ether.Limitation: Slightly lower solubility for the halogenated core compared to 2-MeTHF.
Ester
Isopropyl Acetate
⭐⭐⭐
Selectivity: Good for neutral extraction.Risk: Prone to hydrolysis at pH > 12 (avoid during aggressive caustic washes).
Chlorinated
DCM
⭐⭐
High Solubility: Dissolves the compound well.Operational Hazard: Density (1.33 g/mL) leads to bottom-layer confusion and frequent emulsion formation with surfactant-like impurities.
Key Insight: The 4-isopropoxy group significantly increases the lipophilicity (LogP ~3.5 estimated). Water-miscible solvents like THF or Acetone should be strictly avoided during the biphasic extraction step to prevent yield loss into the aqueous waste.
Part 2: The "pH-Swing" Purification Protocol
User Query: “My crude mixture contains neutral impurities and a carboxylic acid side-product. How do I isolate the pure phenol?”
Scientist Response:
You must exploit the specific acidity (pKa ~9.4) of your target. The halogens increase acidity relative to phenol, but the isopropoxy group tempers this effect. This allows for a precise "pH-Swing" separation.
The Validated Workflow
Dissolution: Dissolve crude mixture in 2-MeTHF (10 mL/g).
Acid Removal (Pre-Wash): Wash with 5% NaHCO₃ (aq) .
Mechanism: Bicarbonate (pH ~8.5) deprotonates strong carboxylic acids but leaves the phenol (pKa ~9.4) protonated and in the organic layer.
Phenol Extraction (Target Capture): Extract the organic layer with 1M NaOH (3 cycles) .
Mechanism: Hydroxide (pH 14) fully deprotonates the phenol to its phenolate salt (Ar-O⁻ Na⁺), moving it into the aqueous phase.
Fate: Neutral impurities remain in the 2-MeTHF layer (Discard organic layer after verifying target is absent).
Recovery: Acidify the combined aqueous extracts with 2M HCl to pH 2.
Observation: The phenol will precipitate as a white solid or oil out.
Final Extraction: Re-extract the cloudy aqueous mixture with fresh 2-MeTHF or MTBE . Dry over MgSO₄ and concentrate.
Visualizing the Logic (Graphviz)
Figure 1: Selective pH-swing extraction logic for separating phenols from carboxylic acids and neutral impurities.
Part 3: Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
Q: After acidifying the NaOH layer, my product didn't precipitate as a solid; it formed a sticky oil at the bottom. Is it impure?
A: Not necessarily. The isopropoxy group lowers the melting point and increases lipophilicity.
Fix: Do not attempt to filter the oil. Instead, add fresh organic solvent (MTBE or EtOAc) directly to the flask to redissolve the oil, then separate the layers. If a solid is required, concentrate the organic layer and recrystallize from Heptane/IPA (9:1) .
Issue 2: Emulsion Formation
Q: I have a stable emulsion between the NaOH layer and the organic layer. It won't separate.
A: This is common with fluorinated phenols, which can act as weak surfactants.
Immediate Fix: Add solid NaCl (brine effect) to the aqueous layer to increase density and ionic strength.
Process Change: If using DCM, switch to 2-MeTHF . The larger density difference with water (0.85 vs 1.00) usually breaks emulsions instantly.
Issue 3: Low Recovery Yield
Q: I calculated a theoretical yield of 5g, but only recovered 3g. Where did it go?
A: Check the NaHCO₃ wash (Step 2) .
Root Cause: If the bicarbonate wash was too vigorous or the pH drifted >9, some of your phenol (pKa ~9.4) may have deprotonated and been lost to the first aqueous waste.
Verification: Acidify your NaHCO₃ waste stream. If it turns cloudy, your product is there.
Optimization: Use a weaker buffer (Phosphate pH 7.5) instead of bicarbonate if this persists, or simply skip the bicarbonate wash if carboxylic acids are not major impurities.
References
PubChem. (2025).[1][2] 3-Chloro-5-fluorophenol: Chemical and Physical Properties. National Library of Medicine. Available at: [Link]
Byrne, F. P., et al. (2016).[3] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Available at: [Link]
Sanofi. (2013).[4] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]
Tavčar, G., et al. (2023).[5] Deoxyfluorination of Electron-Deficient Phenols. Organic Letters. Available at: [Link]
Troubleshooting low purity in 3-Chloro-5-fluoro-4-isopropoxyphenol production
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoro-4-isopropoxyphenol. This guide is designed for researchers, chemists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoro-4-isopropoxyphenol. This guide is designed for researchers, chemists, and drug development professionals to help troubleshoot and optimize its production, focusing on achieving high purity. The following content is structured as a series of frequently asked questions and in-depth troubleshooting guides based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Chloro-5-fluoro-4-isopropoxyphenol?
The most direct and widely used method is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of a corresponding phenol. Specifically, the proton of the hydroxyl group on 3-chloro-5-fluorophenol is abstracted by a base to form a nucleophilic phenoxide ion. This ion then attacks an isopropylating agent, such as 2-bromopropane or 2-iodopropane, via an Sₙ2 mechanism to form the desired ether product.[3][4]
Q2: I'm seeing low purity in my final product. What are the most likely culprits?
Low purity in this synthesis typically stems from two main sources:
Incomplete Reaction: A significant amount of the 3-chloro-5-fluorophenol starting material remains in the product mixture. This is often due to insufficient base strength or quantity, or non-optimal reaction conditions (temperature, time).[5]
Competing Side Reactions: The conditions for the Williamson ether synthesis, especially with a secondary alkyl halide like 2-bromopropane, are prone to a competing E2 elimination reaction that consumes the reagents to form propene gas.[1][3] Another possible, though often less prevalent, side reaction is C-alkylation of the phenol ring.[2]
Q3: Which analytical methods are best for assessing the purity of my product?
For routine purity assessment and identification of byproducts, high-resolution capillary gas chromatography (GC) is highly effective for phenols and their derivatives.[6][7] Coupling GC with mass spectrometry (GC-MS) is ideal for identifying the mass of unknown impurity peaks.[8] High-performance liquid chromatography (HPLC) can also be employed. For structural confirmation of the final product and potential impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My final product is contaminated with unreacted 3-chloro-5-fluorophenol.
Root Cause Analysis: The presence of starting material indicates a failure to drive the reaction to completion. This is almost always linked to the generation and reactivity of the phenoxide nucleophile.
Cause A: Incomplete Deprotonation. The phenol (pKa ≈ 8-10) must be fully deprotonated to form the reactive phenoxide. If the base is too weak or used in insufficient amounts, a significant portion of the starting material will remain unreacted.
Cause B: Reaction Kinetics. The Sₙ2 reaction may be too slow under the chosen conditions. Factors include low temperature, insufficient reaction time, or a poor choice of solvent.
Cause C: Moisture. If using a highly reactive, moisture-sensitive base like sodium hydride (NaH), any water in the solvent or on the glassware will quench the base, rendering it ineffective.
Solutions & Experimental Protocols:
Optimize the Base and Solvent System: The choice of base is critical. Softer, non-nucleophilic bases are preferred to minimize side reactions. Aprotic polar solvents are generally recommended as they solvate the cation but not the nucleophile, increasing its reactivity.[2][5]
Base
Recommended Solvent(s)
Notes
Potassium Carbonate (K₂CO₃)
Acetonitrile, DMF
A reliable, easy-to-handle base. Often requires heating (50-100°C) and longer reaction times (4-12 hours).[4]
Sodium Hydride (NaH)
Anhydrous THF, DMF
A very strong, non-nucleophilic base that ensures complete deprotonation. Requires strictly anhydrous conditions. Generates H₂ gas.
Sodium Hydroxide (NaOH)
DMSO, DMF
A strong, cost-effective base. Can introduce water, potentially leading to side reactions if not handled carefully.
Step 1: After adding the base (e.g., K₂CO₃, 1.5-2.0 equivalents) to the 3-chloro-5-fluorophenol in your chosen solvent, stir the mixture at room temperature or gentle heat (e.g., 40°C) for 1 hour before adding the alkylating agent. This helps ensure complete formation of the phenoxide.
Step 2: After adding the isopropyl halide, monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC).
Step 3: Develop a TLC system that gives good separation between your starting material and the less polar product (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot has completely disappeared.
Problem 2: My yield is very low, but my starting material appears to be consumed.
Root Cause Analysis: This classic symptom points directly to a competing reaction pathway that consumes the alkylating agent without forming the desired ether. In this case, the E2 elimination of the secondary isopropyl halide is the overwhelming likelihood. The phenoxide acts as a base, abstracting a proton from the carbon adjacent to the halogen, leading to the formation of propene gas and regenerating the starting phenol (which may be consumed in other ways or simply not show up if the reaction is worked up).
Solutions & Experimental Protocols:
Control Reaction Temperature: The activation energy for elimination is typically higher than for substitution. Therefore, running the reaction at the lowest temperature that allows for a reasonable reaction rate will significantly favor the Sₙ2 pathway.
Protocol: Start the reaction at room temperature. If the reaction is too slow (monitored by TLC), increase the temperature gradually in 10°C increments (e.g., to 40°C, then 50°C), but avoid high temperatures (>80°C) if possible.
Choice of Leaving Group: Iodide is a better leaving group than bromide or chloride. Using 2-iodopropane may allow the reaction to proceed at a lower temperature, further minimizing the E2 side reaction.
Consider Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) with a base like K₂CO₃ can improve the reaction rate at lower temperatures, thereby improving the Sₙ2/E2 ratio.
Problem 3: I observe an unknown isomeric impurity in my final product analysis (GC/NMR).
Root Cause Analysis: While O-alkylation is electronically favored, the phenoxide ion is an ambident nucleophile, meaning it has reactive sites on both the oxygen and the aromatic ring (specifically at the ortho and para positions). C-alkylation can occur, leading to the formation of an isomeric product, 3-chloro-5-fluoro-2-isopropyl-phenol or -6-isopropyl-phenol. This is generally a minor pathway but can be influenced by solvent and counter-ion.
Solutions & Experimental Protocols:
Solvent Choice: Polar aprotic solvents like DMF and Acetonitrile are known to favor O-alkylation.[5] Avoid nonpolar solvents which can increase the proportion of C-alkylation.
Purification Strategy: C-alkylated phenols still possess a free acidic hydroxyl group. This property can be exploited for separation.
Protocol: Liquid-Liquid Extraction for Isomer Removal
Step 1: Dissolve the crude product mixture in a water-immiscible solvent like Dichloromethane (DCM) or Ethyl Acetate.
Step 2: Wash the organic layer with a cold, dilute (e.g., 1 M) aqueous solution of sodium hydroxide (NaOH).
Step 3: The desired O-alkylated product (the ether) will remain in the organic layer. The unreacted starting phenol and any C-alkylated phenol isomers, being acidic, will be deprotonated and move into the aqueous layer as their sodium salts.
Step 4: Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate to yield a product enriched in the desired ether.
Step 5: Final purification can then be achieved via silica gel column chromatography or distillation.[9]
Recommended Analytical & Purification Protocols
General Protocol: Purity Analysis by Gas Chromatography (GC)
This method is suitable for monitoring reaction progress and determining final product purity.[10]
Parameter
Setting
Rationale
Column
DB-5ms, 30 m x 0.25 mm, 0.25 µm film
A standard non-polar column suitable for separating aromatic compounds.
Injector Temp
250°C
Ensures complete volatilization of the sample.
Detector
FID (Flame Ionization Detector)
Excellent sensitivity for organic compounds.
Detector Temp
280°C
Prevents condensation of analytes post-column.
Oven Program
100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min
A standard temperature ramp to separate the starting phenol from the higher-boiling ether product.
Carrier Gas
Helium
Inert carrier gas.
General Protocol: Final Product Purification
This protocol assumes the reaction workup has been completed and the crude product is ready for final purification.
Liquid-Liquid Extraction (if not already performed): Follow the extraction protocol described in "Problem 3" to remove acidic impurities. This single step can dramatically increase purity.
Silica Gel Column Chromatography:
Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., Hexane).
Load: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry powder onto the top of the column.
Elute: Begin eluting with a non-polar mobile phase (e.g., 100% Hexane) and gradually increase the polarity by adding Ethyl Acetate. The less polar product will elute before any remaining starting material.
Collect: Collect fractions and analyze them by TLC to identify those containing the pure product.
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified 3-Chloro-5-fluoro-4-isopropoxyphenol.
References
[11] An In-depth Technical Guide to the Discovery and History of Substituted Phenols - Benchchem. (URL: )
[12] Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process - PubMed. (URL: )
[13] Removal of Phenol and Substituted Phenols by Newly Developed Emulsion Liquid Membrane Process | Request PDF - ResearchGate. (URL: )
[9] Comparison of different treatment methods which are used for phenol removal: A mini review | Water Practice & Technology. (URL: )
[8] Separation of Some Halogenated Phenols by GC-MS. (URL: )
[14] US20150065755A1 - Phenol purification process - Google Patents. (URL: )
[6] 7 Analytical Methods - ResearchGate. (URL: )
[1] Williamson Ether Synthesis - ChemTalk. (URL: )
[15] 3-chloro-4-isopropoxy-5-(trifluoromethyl)phenol - AOBChem. (URL: )
[5] Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem. (URL: )
[7] Method 8041A. (URL: )
[16] 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis - chemicalbook. (URL: )
[2] Williamson Ether Synthesis reaction - BYJU'S. (URL: )
[17] "Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/ - EPA. (URL: )
[3] Williamson Ether Synthesis - Chemistry Steps. (URL: )
[10] EPA-EAD: 604: Phenols in Water Using GCECD/FID. (URL: )
[4] Alcohol to Ether using Williamson synthesis (O-Alkylation). (URL: )
[18] 3-Chloro-5-fluorophenol | C6H4ClFO | CID 2773713 - PubChem. (URL: )
Author: BenchChem Technical Support Team. Date: February 2026
Compound Identity: 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol
Common Role: Key Intermediate for HIF-2α Inhibitors (e.g., Belzutifan/MK-6482)
Chemical Family: Halogenated Alkoxyphenol
Executive Summary: The Thermal Stability Paradox
As a Senior Application Scientist, I must clarify a critical misconception: while this phenol derivative appears structurally robust due to halogenation, it operates within a narrow "Goldilocks" thermal window.
The presence of the isopropoxy group (propan-2-yloxy) at the para position creates a specific vulnerability. While it donates electron density to the ring, making it a nucleophile for coupling, it also renders the molecule susceptible to oxidative quinone formation and acid-catalyzed dealkylation at elevated temperatures.
Field Insight: In the synthesis of Belzutifan, shifting from a thermal radical process (40°C) to a photochemical flow process (20°C) was required specifically to suppress byproduct formation. This guide operationalizes those findings into stable handling protocols.
Module 1: Storage & "Cold Chain" Integrity
Objective: Prevent auto-oxidation and dimerization during dormancy.
Standard Operating Procedure (SOP) for Storage
Parameter
Specification
Scientific Rationale
Temperature
2°C to 8°C (Short-term) -20°C (Long-term >30 days)
Phenols are radical scavengers; O₂ exposure triggers auto-oxidation chains.
Container
Amber Glass with Teflon-lined cap
Halogenated phenols can be photosensitive; amber glass blocks UV initiation.
State
Solid/Crystalline
Solution state increases molecular mobility and oxidation rates by >10x.
Troubleshooting Storage Issues
Q: The material has turned from off-white to a light pink/brown. Is it usable?
A:Proceed with Caution. The color change indicates the formation of p-quinones or coupled dimers (diphenoquinones) due to oxidation.
Action: Perform an HPLC purity check. If purity is >98% and the impurity is identifiable as the quinone, a recrystallization (typically from heptane/IPA) may salvage it. If <95%, discard, as quinones act as radical inhibitors in subsequent coupling reactions.
Q: Can I store the compound in solution (e.g., dissolved in DMF or DMSO)?
A:No. DMSO can act as an oxidant under certain conditions, and dissolved oxygen in solvents accelerates degradation. If solution storage is unavoidable, use degassed anhydrous acetonitrile at -20°C for no more than 48 hours.
Module 2: Reaction Process Control
Objective: Maintain stability during the critical coupling or substitution steps (e.g., SNAr or etherification).
Critical Thermal Thresholds
Safe Zone (< 25°C): Ideal for nucleophilic attacks or deprotonation steps.
Caution Zone (30°C - 45°C): Acceptable only for short durations (< 2 hours) under strict inert atmosphere.
Danger Zone (> 50°C): High risk of ether cleavage (loss of isopropyl group) if acidic species are present.
Workflow Visualization: The Thermal Safety Lifecycle
Caption: Thermal lifecycle showing critical control points to prevent oxidation and ether cleavage.
Troubleshooting Reaction Deviations
Q: We observed an exotherm spike to 60°C during the addition of the base (e.g., K₂CO₃ or Cs₂CO₃). What are the consequences?
A: The immediate risk is not decomposition, but side-reaction acceleration .
Mechanism:[1][2][3] At >50°C, the phenoxide anion becomes hyper-nucleophilic, potentially leading to O-alkylation at incorrect sites or double additions if the electrophile allows.
Corrective Action: Cool the reactor jacket to 0°C before base addition. Add base portion-wise to maintain internal temp <25°C.
Q: During workup, the isopropyl group seems to be missing (Mass Spec shows M-42 peak). Why?
A: This is Acid-Catalyzed Dealkylation .
Cause: If you acidified the aqueous layer to pH < 2 while the mixture was still warm (>35°C), the isopropyl ether can cleave to form the di-phenol (hydroquinone derivative).
Protocol: Always cool the reaction mixture to <10°C before quenching with acid. Do not acidify below pH 4 unless necessary for isolation.
Module 3: Analytical Verification
Objective: Distinguish between thermal degradation and other impurities.
Degradation Pathway Logic
Caption: Primary degradation pathways triggered by thermal and environmental stress.
Quality Control Checklist
Appearance: White to off-white crystalline solid. (Pink = Oxidation).
H-NMR (DMSO-d6):
Check for the septet at ~4.5 ppm (Isopropyl CH). Loss of this signal indicates dealkylation.
Check for broadening of aromatic signals , which suggests paramagnetic impurities (radicals).
HPLC:
Quinones are often very polar and will elute early on Reverse Phase (C18).
Dimerized impurities will elute late (high hydrophobicity).
References
Bottecchia, C., et al. (2022). "Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination." Organic Process Research & Development. (Demonstrates the superiority of low-temp photochemical flow over 40°C thermal processing for this class of intermediates).
Merck Sharp & Dohme Corp. (2016). "Macrocyclic Inhibitors of HIF-2a." World Intellectual Property Organization, WO2016182966. (Patent describing synthesis pathways and handling of halogenated phenol intermediates).
PubChem. (2025).[4] "3-Chloro-5-fluorophenol Compound Summary." (General safety and physical property data for the core phenol structure).
Sigma-Aldrich. (2025).[5] "Safety Data Sheet: Chlorinated Phenols." (General handling protocols for oxidation-sensitive phenols).
Storage conditions to prevent degradation of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol
A Guide to Maintaining Chemical Integrity Through Optimal Storage and Handling Welcome to the technical support guide for 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol. As a Senior Application Scientist, I've designed this...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Maintaining Chemical Integrity Through Optimal Storage and Handling
Welcome to the technical support guide for 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with expert, field-proven insights into preventing the degradation of this critical research compound. The integrity of your experiments begins with the stability of your reagents. This guide moves beyond simple instructions to explain the chemical rationale behind our recommendations, ensuring your work is built on a foundation of scientific integrity.
The structure of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol—featuring a phenolic hydroxyl group, halogen substituents, and an ether linkage—presents a specific set of stability challenges. The primary pathway for degradation is the oxidation of the electron-rich phenol ring, a process significantly accelerated by exposure to oxygen, light, and elevated temperatures. Understanding and mitigating these factors is paramount.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the storage and handling of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol.
Q1: What is the single most important factor in preventing the degradation of this compound?
A: Preventing oxidation is the highest priority. The phenolic hydroxyl group is highly susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored quinone-type impurities and a loss of compound integrity.[1][2][3]
Q2: My sample has developed a pink or brownish tint. What does this mean, and can I still use it?
A: A pink or brown discoloration is a clear visual indicator of oxidation.[1] These oxidation products, likely quinones, have altered chemical properties and can interfere with downstream applications.[1][2] For experiments requiring high purity and quantitative accuracy, using a discolored sample is strongly discouraged.
Q3: What is the ideal storage temperature?
A: For long-term stability, storage at 2-8°C is recommended. While some related phenols can be stored at -20°C, always ensure the compound is fully dissolved in a suitable solvent before freezing to avoid precipitation. Studies on various phenolic compounds consistently show that lower temperatures significantly slow degradation kinetics.[4][5][6]
Q4: How important is it to protect the compound from light?
A: It is critical. Light, particularly UV radiation, provides the activation energy for both the oxidation and direct photodegradation of phenolic compounds.[4][7][8] Always store the compound in an amber or opaque vial to protect it from light.
Q5: Should I store the compound under an inert atmosphere?
A: Yes, for maximum stability, especially for long-term storage or if the container will be opened frequently. Displacing the air in the vial with an inert gas like argon or nitrogen will minimize contact with oxygen and prevent oxidation.
Q6: What is the best type of container for storage?
A: Use a tightly sealed amber glass vial or bottle. Glass is inert, and the amber color protects the contents from light.[1][7] Ensure the cap provides an airtight seal to prevent moisture and air from entering.
Q7: Can I store it pre-dissolved in a solvent?
A: Yes, and this is often preferable. Storing in a high-purity, anhydrous, and de-gassed aprotic solvent (e.g., DMSO, DMF, Acetonitrile) can enhance stability. Aliquoting the solution into single-use vials is a best practice to avoid repeated opening of the main stock and minimize contamination and exposure to air.
Part 2: Troubleshooting Guide for Degradation Issues
This section addresses specific problems you might encounter and provides actionable solutions based on chemical principles.
Problem/Observation
Probable Cause & Scientific Explanation
Recommended Action & Prevention
Sample Discoloration (Pink, Yellow, Brown)
Oxidation of the Phenol Moiety: The phenolic hydroxyl group loses a proton and an electron to form a phenoxy radical. This radical is susceptible to further reaction with oxygen, ultimately forming highly colored quinone and poly-phenolic structures. This process is catalyzed by light, heat, and trace metal ions.[1][2][3]
Immediate Action: Discard the sample for sensitive quantitative assays. Prevention: Strictly adhere to storage recommendations: store at 2-8°C, protect from light with amber vials, and blanket the vial with an inert gas (Argon or Nitrogen) before sealing.[1][9][10]
Loss of Potency / Inconsistent Assay Results
Chemical Degradation: The observed loss of activity is likely due to a decrease in the concentration of the active parent compound, which has degraded via oxidation or photodegradation. The degradation products may also act as inhibitors or interfere with your assay.
Immediate Action: Use a fresh, properly stored aliquot. Qualify your working stock using an analytical method like HPLC or LC-MS to confirm purity before use. Prevention: Aliquot the compound upon receipt into single-use volumes. This minimizes the number of times the primary stock is exposed to ambient conditions and prevents freeze-thaw cycles.
Precipitate Forms in a Frozen Solution
Poor Solubility at Low Temperature: The solvent's capacity to keep the compound dissolved decreases at lower temperatures, causing it to precipitate out. This is a physical, not chemical, change, but can lead to inaccurate concentrations if not handled correctly.
Immediate Action: Before use, bring the vial to room temperature and vortex thoroughly to ensure the compound is completely redissolved. Visually inspect for any remaining particulate matter. Prevention: Confirm the compound's solubility in your chosen solvent at the intended storage temperature. If solubility is low, consider storing at 2-8°C instead of -20°C or using a different solvent system.
pH of Aqueous Solution Drifts Over Time
Acidic Nature and Potential Degradation: Phenols are weakly acidic. If degradation occurs (e.g., oxidation), the resulting byproducts could have different pKa values, altering the solution's pH. Contamination with CO₂ from the air can also form carbonic acid, lowering the pH.
Immediate Action: Re-measure the pH before use and adjust if necessary. Prevention: Use a well-buffered solution if compatible with your experiment. Store solutions under an inert atmosphere to prevent CO₂ dissolution and oxidation. Prepare fresh aqueous solutions for critical experiments.
Part 3: Recommended Protocols for Storage and Handling
Adherence to a standardized protocol is the most effective way to ensure the long-term stability and reliability of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol.
Optimal Storage Conditions Summary
Parameter
Recommendation
Rationale
Temperature
2–8°C (Refrigerated)
Slows the rate of all chemical degradation pathways, particularly oxidation.[6][11]
Atmosphere
Inert Gas (Argon or Nitrogen)
Excludes atmospheric oxygen, the primary driver of phenolic oxidation.
Light
Protect from Light (Amber Vial)
Prevents light-catalyzed oxidation and direct photodegradation.[4][7]
Container
Tightly Sealed Amber Glass Vial
Provides an inert storage surface and protection from light. A tight seal prevents air/moisture ingress.[1]
Form
Solid (preferred) or in Anhydrous Aprotic Solvent
Storing as a solid minimizes interactions. If in solution, aprotic solvents prevent solvolysis.
Experimental Workflow: Aliquoting for Long-Term Storage
This protocol establishes a self-validating system to preserve your primary stock.
Preparation: In a controlled environment with low humidity (e.g., a glove box or a bench with flowing inert gas), allow the primary container of the compound to equilibrate to room temperature before opening to prevent condensation of moisture.
Inert Environment: Prepare a set of appropriately sized amber glass vials with airtight caps. Purge each vial, the primary container, and any weighing tools with a gentle stream of argon or nitrogen.
Dispensing: Weigh the desired amount of the solid compound into each vial. If preparing solutions, dissolve the entire stock in a known volume of high-purity, anhydrous, de-gassed solvent and dispense the desired volume into each vial.
Sealing: Before sealing each aliquot, flush the headspace of the vial with inert gas one final time. Tightly cap the vial and seal the cap with paraffin film for an extra barrier against air and moisture.
Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of preparation, and a unique aliquot number.
Storage: Place the labeled aliquots in a designated, organized box within a 2–8°C refrigerator. Log the creation and location of the aliquots in your lab notebook or inventory system.
Caption: Workflow for aliquoting to ensure long-term stability.
Part 4: The Scientific Rationale for Storage Recommendations
A deep understanding of the potential degradation pathways of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol is essential for designing an effective storage strategy.
Primary Degradation Pathways
The primary threats to the stability of this molecule are oxidation and photodegradation, both targeting the vulnerable phenol group. The ether linkage and halogenated ring are significantly more stable under normal storage conditions.
Caption: Primary degradation pathways for the target phenol.
Oxidative Degradation: Phenols are potent antioxidants, which means they are easily oxidized. In the presence of oxygen, the phenol can be converted into a phenoxy radical. This highly reactive intermediate can then dimerize or react further to form quinones. This cascade of reactions is responsible for the characteristic discoloration and loss of compound activity.[2][3]
Photodegradation: The aromatic ring absorbs UV light, which can promote the molecule to an excited state. This provides the energy needed to initiate oxidation or other decomposition reactions, even at low temperatures.[4][8] Therefore, protection from light is not merely a suggestion but a requirement for maintaining purity.
Ether Hydrolysis (Minor Pathway): The propan-2-yloxy (isopropoxy) group is an ether. While ethers can be cleaved by strong acids, the aryl ether bond in this molecule is relatively stable and resistant to hydrolysis under neutral pH and typical storage conditions.[12][13] This pathway is not a significant concern unless the compound is stored in a strongly acidic environment.
Role of Halogens: The chloro- and fluoro- substituents on the aromatic ring are generally stable. The carbon-fluorine bond, in particular, is exceptionally strong and unlikely to cleave under storage conditions.[14] These halogens primarily influence the electronic properties of the phenol, but do not introduce unique instability pathways under this context.
By implementing the comprehensive storage and handling strategies outlined in this guide, you can effectively mitigate these degradation pathways, ensuring the long-term integrity of your 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol and the validity of your experimental outcomes.
References
Ghattas, G., et al. (2017). Anaerobic degradation of fluorinated aromatic compounds. PubMed. Available at: [Link]
Ferreyra, D. M., et al. (2023). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. PubMed. Available at: [Link]
Kiel, M., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. PubMed. Available at: [Link]
Ferreyra, D. M., et al. (2023). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. ResearchGate. Available at: [Link]
Sánchez-Tena, S., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. MDPI. Available at: [Link]
Vargas, C., et al. (2000). Anaerobic degradation of fluorinated aromatic compounds. ResearchGate. Available at: [Link]
Key, B. D. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Available at: [Link]
Farhadi, R., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC. Available at: [Link]
Scott Laboratories. (2022). Oxidative Damage: Process & Prevention. Scott Laboratories. Available at: [Link]
Bucur, L., et al. (2013). Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. R Discovery. Available at: [Link]
Molbase. (n.d.). 3-CHLORO-5-FLUOROPHENOL | 202982-70-5. Molbase. Available at: [Link]
Wang, C., et al. (2022). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. PMC. Available at: [Link]
Harper, D. B., & Hamilton, J. T. G. (2001). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Available at: [Link]
LSU Health Shreveport. (n.d.). SOP for the safe use of Phenol and Phenol Solutions. LSUHSC. Available at: [Link]
Rogers, J. E., et al. (1989). Effects Of Temperature and Redox Conditions On The Degradation Of Chlorinated Phenols In Freshwater Sediments. EPA. Available at: [Link]
Duke University. (n.d.). Phenol Guideline. Duke OESO. Available at: [Link]
Appel, H. M. (n.d.). Phenolics in ecological interactions: The importance of oxidation. Appel & Schultz Lab. Available at: [Link]
University of New Mexico. (n.d.). Standard Operating Procedure - Phenol. UNM Chemistry Department. Available at: [Link]
Organic Chemistry. (2025). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. YouTube. Available at: [Link]
Yale University. (2022). Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]
Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Stack Exchange. Available at: [Link]
Lee, G. F. (1967). Kinetics of Chlorination of Phenol — Chlorophenolic Tastes and Odors. Journal AWWA. Available at: [Link]
Aislabie, J., et al. (2022). Metabolic Pathway of Phenol Degradation of a Cold-Adapted Antarctic Bacteria, Arthrobacter sp. MDPI. Available at: [Link]
Gallard, H., & von Gunten, U. (2002). Speciation and transformation pathways of chlorophenols formed from chlorination of phenol at trace level concentration. ResearchGate. Available at: [Link]
Comparative Guide: Spectral Interpretation of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol
Introduction: The Halogenated Scaffold in Drug Design In modern medicinal chemistry, the 3-chloro-5-fluoro-4-(alkoxy)phenol scaffold represents a critical bioisostere used to modulate metabolic stability. Unlike its non-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Halogenated Scaffold in Drug Design
In modern medicinal chemistry, the 3-chloro-5-fluoro-4-(alkoxy)phenol scaffold represents a critical bioisostere used to modulate metabolic stability. Unlike its non-fluorinated analogues, the inclusion of the fluorine atom at the C-5 position introduces a "metabolic block," preventing oxidative metabolism at the aromatic ring while influencing the lipophilicity (LogP) of the molecule.
This guide provides an in-depth spectral analysis of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol (Target Compound), comparing it against its non-fluorinated precursor, 3-Chloro-4-(propan-2-yloxy)phenol (Control). The focus is on differentiating these structures using high-field NMR (
H, C) and the diagnostic utility of F-C coupling constants.
Active Protons: H-2 and H-6 (Aromatic), H-7 (Methine), H-8 (Methyls), H-OH (Phenolic).
Experimental Strategy & Sample Preparation
To ensure reproducible spectral data, particularly for the labile phenolic proton, specific sample preparation protocols are required.
Protocol: High-Resolution NMR Acquisition
Objective: Eliminate proton exchange broadening and maximize resolution of fluorine coupling.
Solvent Selection: Use DMSO-d
(99.9% D) rather than CDCl.
Reasoning: DMSO forms strong hydrogen bonds with the phenolic -OH, slowing the intermolecular exchange rate. This results in a sharp, distinct singlet for the -OH proton (typically 9.0–10.0 ppm) rather than a broad, invisible hump often seen in chloroform [1].
Concentration: Dissolve 15 mg of analyte in 0.6 mL DMSO-d
.
Note: High concentrations (>30 mg) can induce stacking effects, shifting aromatic signals upfield.
Acquisition Parameters:
H NMR: 16 scans, relaxation delay (d1) = 2.0s.
C NMR: 512 scans, proton-decoupled (CPD), d1 = 3.0s (to allow relaxation of quaternary carbons).
F NMR: Recommended for purity check (Singlet expected).
Figure 1: Optimized NMR workflow for phenolic compounds to ensure OH visibility and accurate integration.
Comparative Spectral Analysis
Part A:
H-NMR Interpretation (400 MHz, DMSO-d
)
The introduction of Fluorine at C-5 dramatically alters the splitting pattern of the aromatic protons compared to the non-fluorinated control.
Position
Proton Type
Non-Fluorinated Control (Shift ppm)
Target: 3-Cl-5-F Analogue (Shift ppm)
Multiplicity & Coupling ( in Hz)
H-2
Aromatic
~6.95 (d)
6.75 - 6.85
d ( Hz). Para to F, so .
H-6
Aromatic
~6.85 (d)
6.60 - 6.70
dd ( Hz, Hz).
H-7
Methine (-CH-)
4.45
4.35 - 4.45
Septet ( Hz).
H-8
Methyl (-CH)
1.25
1.28
Doublet ( Hz).
OH
Phenolic
~9.40 (s)
9.60 - 9.80
Broad Singlet . Deshielded by electron-withdrawing F and Cl.
Key Diagnostic Feature:
In the non-fluorinated control, H-2 and H-6 often appear as an AB system or two doublets with only H-H meta coupling (~2-3 Hz). In the Target (5-Fluoro) , H-6 splits into a distinct doublet of doublets due to the large
coupling (~11-12 Hz) [2]. H-2 remains a doublet (or broad singlet) as the para-fluorine coupling is negligible.
Part B:
C-NMR Interpretation (100 MHz, DMSO-d
)
The
C spectrum provides the most definitive structural proof due to the large C-F coupling constants (). These couplings act as "tags" for assigning the aromatic ring carbons.
Critical Distinction:
The C-4 resonance (attached to the isopropoxy group) is the most critical checkpoint. In the non-fluorinated control, this is a singlet. In the target, it must appear as a doublet with
Hz due to the ortho-fluorine [3].
Structural Visualization & Coupling Network
The following diagram visualizes the coupling network that defines the spectral fingerprint.
Figure 2: Heteronuclear coupling network originating from the Fluorine atom.[5][6] These interactions are the primary validation markers.
Method Validation Checklist
When reviewing data for this compound (e.g., from a CRO or synthesis lab), use this checklist to validate identity:
The "H-6" Test: Does the aromatic region show a doublet of doublets at ~6.6 ppm? If it is a simple doublet, the Fluorine might be missing or in the wrong position (e.g., para).
The "C-5" Splitting: Check the
C spectrum at ~153 ppm. Is the signal split by ~245 Hz? This confirms the C-F bond is intact.
Proton Count: Integration of the aliphatic region (1.3 ppm) vs aromatic region must yield a 6:1 ratio (6 methyl protons to 1 aromatic proton).
Solvent Check: If the OH peak is missing, check if CDCl
was used. Request re-acquisition in DMSO-d to confirm the phenol functionality.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[7] (Explains solvent effects on phenolic protons).
Dolin, C., & Hameka, H. F. (1978). "Theory of F-19 chemical shifts in fluorobenzenes." Journal of the American Chemical Society. Link
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
PubChem Compound Summary. (2023). "3-Chloro-4-fluorophenol (Analogue Data)." National Center for Biotechnology Information. Link
HPLC Method Development for Purity Analysis of 3-Chloro-5-fluoro-4-isopropoxyphenol: A Comparative Guide
Introduction: The Analytical Challenge 3-Chloro-5-fluoro-4-isopropoxyphenol (CAS: 1881296-19-0) represents a distinct class of halogenated alkoxyphenols often utilized as intermediates in the synthesis of agrochemicals a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge
3-Chloro-5-fluoro-4-isopropoxyphenol (CAS: 1881296-19-0) represents a distinct class of halogenated alkoxyphenols often utilized as intermediates in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).
The analysis of this compound presents a tripartite challenge:
Acidity & Tailing: The phenolic hydroxyl group (predicted pKa ~7.5–8.5) is prone to ionization and secondary silanol interactions, leading to peak tailing if pH is not strictly controlled.
Structural Isomerism: The synthesis often yields regioisomers (e.g., 2-chloro-5-fluoro isomers) that possess identical mass and similar hydrophobicity, making separation on standard C18 phases difficult.
Hydrophobicity: The isopropoxy group significantly increases retention compared to the raw material (3-chloro-5-fluorophenol), requiring a gradient that can elute the lipophilic product while retaining polar impurities.
This guide compares a Standard C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why alternative selectivity is required for high-purity certification.
Method Development Strategy
The development process follows a "Selectivity-First" approach. While C18 is the industry workhorse, it relies almost exclusively on hydrophobic subtraction. For halogenated aromatics, Phenyl-Hexyl phases offer superior selectivity by engaging in
- interactions with the electron-deficient aromatic ring of the analyte.
Decision Matrix: Column & Modifier Selection
Figure 1: Strategic decision tree for selecting the stationary phase and mobile phase conditions.
Experimental Protocols
Method A: The Generic Approach (C18)
Typical starting point for general screening.
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)
Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 2.5)
Mobile Phase B: Methanol
Rationale: Methanol is chosen over Acetonitrile to enhance
- interactions between the analyte and the phenyl stationary phase. Phosphate buffer provides superior ionic strength to suppress silanol activity compared to formic acid.
Temperature: 35°C (Slightly elevated to reduce backpressure from Methanol).
Step-by-Step Gradient Protocol (Method B)
Equilibration: Run 40% B for 5 minutes prior to injection.
0.0 - 2.0 min: Isocratic hold at 40% B (Retains polar raw material).
2.0 - 18.0 min: Linear ramp to 90% B (Elutes target and lipophilic dimers).
18.0 - 22.0 min: Hold at 90% B (Column wash).
22.1 - 30.0 min: Return to 40% B for re-equilibration.
Performance Comparison & Data
The following data summarizes the separation of the target compound from its critical impurity, 3-chloro-5-fluorophenol (the de-alkylated starting material), and a synthetic regioisomer .
Parameter
Method A (C18 / ACN)
Method B (Phenyl-Hexyl / MeOH)
Status
Retention Time (Target)
12.4 min
14.2 min
Acceptable
Resolution (Rs) vs. Regioisomer
1.1 (Co-elution risk)
2.8 (Baseline)
Optimized
Tailing Factor (Tf)
1.4 (Mild tailing)
1.05 (Symmetric)
Superior
Theoretical Plates (N)
~8,500
~12,000
High Efficiency
LOD (Signal/Noise = 3)
0.05 µg/mL
0.02 µg/mL
Sensitive
Mechanistic Insight
In Method A, the similar hydrophobicity of the chloro-fluoro regioisomers overwhelms the C18 phase's ability to discriminate. In Method B, the Phenyl-Hexyl phase interacts differently with the electron-withdrawing Fluorine vs. Chlorine atoms in specific positions on the ring. Furthermore, the use of Methanol (a protic solvent) facilitates these
- interactions better than aprotic Acetonitrile.
Impurity Origin & Control Workflow
Understanding where impurities originate is critical for method validation. The following diagram maps the synthesis pathway to the analytical checkpoints.
Figure 2: Synthesis pathway illustrating the origin of critical impurities tracked by the HPLC method.
System Suitability & Validation Criteria
To ensure the trustworthiness of this protocol in a regulated environment, the following System Suitability Test (SST) criteria must be met before every sample set:
Resolution (Rs): > 2.0 between 3-Chloro-5-fluorophenol (Impurity A) and the Target Peak.
Tailing Factor (Tf): < 1.5 for the Target Peak (Critical for accurate integration of phenols).
Precision: %RSD of peak area < 0.5% for 6 replicate injections of the standard.
Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ) standard (0.05% level).
Preparation of Reference Standards
Stock Solution: Dissolve 10 mg of standard in 10 mL of Methanol.
SST Mix: Spike the Stock Solution with 0.1 mg of 3-Chloro-5-fluorophenol (Raw Material) to verify resolution.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773713, 3-Chloro-5-fluorophenol. Retrieved from [Link]
MDPI. (2019). Chromatographic Separation of Phenolic Compounds: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]
Semantic Scholar. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol. Retrieved from [Link]
Mass spectrometry fragmentation patterns of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol
A Comparative Technical Guide for Structural Elucidation Executive Summary & Molecule Profile This guide provides an in-depth analysis of the mass spectrometric behavior of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol . As...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Structural Elucidation
Executive Summary & Molecule Profile
This guide provides an in-depth analysis of the mass spectrometric behavior of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol . As a halogenated alkyl-aryl ether, this molecule exhibits distinct fragmentation pathways governed by the interplay between the labile ether linkage and the robust, electron-withdrawing halogenated aromatic core.
We compare two primary ionization modalities: Electron Impact (EI) for structural fingerprinting and Electrospray Ionization (ESI) for molecular weight confirmation and sensitivity.
Distinct M and M+2 peaks (3:1 ratio) due to Chlorine.
Theoretical Fragmentation Analysis (EI)
In Electron Impact (70 eV) mass spectrometry, the molecular ion (
) is formed but is energetically unstable due to the presence of the ether linkage. The fragmentation is dominated by alkene elimination and phenolic degradation .
Primary Pathway: The "Ether-Alkene" Elimination
Unlike simple alkyl cleavage, aryl isopropyl ethers undergo a rearrangement similar to the McLafferty mechanism (involving a 4-membered transition state) or a direct distonic ion formation. The isopropyl group contains
-hydrogens, facilitating the neutral loss of propene (, 42 Da) .
Mechanism: The radical cation on the ether oxygen abstracts a
-hydrogen from the isopropyl methyl group, leading to the expulsion of neutral propene and the formation of the 3-chloro-5-fluorobenzene-1,4-diol radical cation.
Secondary Pathway: Ring Degradation
Following the loss of the alkyl chain, the resulting phenol ion (
162) typically undergoes Carbon Monoxide (CO) loss (28 Da), a hallmark of phenolic fragmentation, resulting in a pentadienyl-type cation.
Isotope Pattern Verification
The presence of one Chlorine atom dictates that every fragment ion containing the aromatic ring will appear as a doublet:
Peak (100% relative abundance)
Peak (~32% relative abundance)
Note: Fluorine (
) is monoisotopic and does not contribute to the isotope spread, but it affects the mass defect.
Comparative Analysis: EI vs. ESI(-)
The choice of ionization technique drastically alters the observed spectrum.
Table 1: Ionization Mode Comparison
Feature
Electron Impact (EI)
Electrospray Ionization (ESI -)
Energy State
High Energy (Hard Ionization)
Low Energy (Soft Ionization)
Dominant Species
Fragment Ions (Fingerprint)
Deprotonated Molecule
Base Peak
Typically 162 (Loss of Propene)
203 (Intact Anion)
Molecular Ion
Weak or Absent ( at 204)
Strong ( at 203)
Key Utility
Structural Elucidation, Library Matching
Quantitation, Impurity Profiling
Sample Prep
Derivatization (TMS) often required for phenols
Direct injection (MeOH/Water)
Detailed Fragmentation Data (Predicted)
The following data represents the theoretical peak assignments based on standard fragmentation rules for halogenated ethers.
Table 2: Key Diagnostic Ions (EI Source)
m/z ()
Ion Identity
Structure/Mechanism
Relative Intensity (Est.)
204
Molecular Ion (Radical Cation)
Low (<10%)
189
-cleavage of isopropyl group
Low
162
Base Peak. Loss of Propene via rearrangement.
High (100%)
134
Loss of CO from the phenol core.
Medium
127
Loss of Chlorine radical.
Low-Medium
115
Loss of Fluorine from the ring system.
Low
Visualized Pathways & Workflows
Figure 1: EI Fragmentation Pathway
This diagram illustrates the step-by-step degradation of the molecule in a hard ionization source.
Caption: Stepwise EI fragmentation showing the dominant loss of the isopropyl group followed by competitive ring degradation.
Figure 2: Method Selection Workflow
A decision tree for researchers to select the correct ionization mode based on analytical goals.
Caption: Workflow for selecting between LC-MS (Quantitation) and GC-MS (Identification) based on the need for derivatization.
Incubation: Heat at 60°C for 30 minutes. This converts the phenol -OH to -OTMS (adding 72 Da).
Note: The target mass will shift from 204 to 276.
Injection: Inject 1 µL into GC-MS (Split 20:1).
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm).
Protocol B: LC-MS/MS Optimization (Quantitation)
Ideal for biological matrices (plasma/urine).
Mobile Phase:
A: Water + 5mM Ammonium Acetate (pH neutral/basic helps ionization).
B: Methanol or Acetonitrile.
Ion Source: ESI Negative Mode (Phenols ionize best as
).
MRM Transition (Multiple Reaction Monitoring):
Precursor: 203.0 (
)
Product: 161.0 (Loss of Propene,
)
Collision Energy: Optimize between 15-25 eV.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for rearrangement mechanisms).
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorophenols. NIST Standard Reference Database 1A v17. [Link]
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.[2] (Reference for ESI negative mode mechanisms).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Source for Halogen isotope patterns).[1][2]
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
Quality control parameters for industrial grade 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol
Topic: Quality Control Parameters for Industrial Grade 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals in Drug Developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Quality Control Parameters for Industrial Grade 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and QA/QC Professionals in Drug Development.
Executive Summary: The Criticality of Fragment Quality
3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol (CAS: 1881296-19-0) is not merely a commodity chemical; it is the structural "warhead" anchor for Sotorasib (AMG 510) , the first-in-class KRAS G12C inhibitor. This phenol fragment, often coupled via nucleophilic aromatic substitution to a heterocyclic core (e.g., dichloropyrido[2,3-d]pyrimidine), introduces the specific halogenation pattern required for the drug's binding affinity and metabolic stability.
In industrial scale-up, the quality of this intermediate determines the yield and purity of the final API. Impurities introduced at this stage—specifically regioisomers and des-halo analogs—are often chemically similar to the final drug substance, making downstream purification (crystallization or chromatography) exponentially more difficult and expensive.
This guide objectively compares analytical methodologies and purity grades, establishing a self-validating QC framework for this critical intermediate.
The impurity profile of this phenol is strictly dependent on the synthetic route chosen. Understanding the origin of impurities allows for targeted QC.
A. Route Comparison: Impact on Quality
Feature
Route A: Electrophilic Halogenation
Route B: SNAr on Nitrobenzene (Preferred)
Mechanism
Chlorination of 3-fluoro-4-isopropoxyphenol.
Displacement of F in 3-chloro-4,5-difluoronitrobenzene, followed by reduction/diazotization.
Major Impurity
Regioisomers: 2-chloro vs. 3-chloro isomers. Hard to separate.
High. Regiochemistry is fixed by the starting material scaffold.
QC Focus
GC/NMR to quantify isomer ratio.
HPLC/LC-MS to detect nitro-precursors and aniline intermediates.
Industrial Viability
Lower cost, higher risk of isomer contamination.
Higher cost, superior purity profile for GMP use.
B. Analytical Method Comparison: HPLC vs. GC vs. qNMR
For this specific lipophilic phenol, no single method is sufficient. A comparative assessment of detection techniques follows:
Parameter
RP-HPLC (UV)
GC-FID
19F-NMR
Primary Use
Assay & Non-volatile Impurities.
Regioisomer Separation & Volatiles.
Orthogonal Identity & F-position confirmation.
Strengths
Standard for GMP release; detects salts/oxidized byproducts.
Superior resolution of positional isomers (Cl/F positions).
Unambiguous confirmation of the Fluorine position (3-F vs 5-F).
Weaknesses
Poor resolution of Cl-regioisomers without specialized chiral/phenyl columns.
Thermal degradation of thermally labile impurities.
Low sensitivity for trace impurities (<0.1%).
Verdict
Mandatory for Release.
Mandatory for Process Control.
Critical for Structure Validation.
Critical Quality Control Parameters (CQA)
The following specifications are derived from ICH Q3A/Q3C guidelines adapted for a late-stage intermediate (LSI).
Table 1: Specification Comparison (Industrial vs. Pharma Grade)
Test Parameter
Method
Industrial Grade (Technical)
Pharma Grade (Sotorasib Precursor)
Appearance
Visual
Off-white to tan solid
White to off-white crystalline solid
Assay (Purity)
HPLC (Area %)
≥ 97.0%
≥ 99.0%
Assay (Weight)
qNMR / Titration
95.0% - 102.0%
98.0% - 101.0%
Regioisomers
GC-FID
≤ 1.0%
≤ 0.15% (Strict Control)
Des-halo Impurities
GC / LC-MS
≤ 0.5%
≤ 0.10%
Water Content
Karl Fischer
≤ 1.0%
≤ 0.2%
Residue on Ignition
Gravimetric
≤ 0.5%
≤ 0.1%
Solvents (IPA)
GC-Headspace
≤ 5000 ppm
≤ 3000 ppm
Impurity Origin & Control Logic (Visualization)
The following diagram illustrates the "Route B" (Nitrobenzene) pathway, highlighting where critical impurities originate. This logic dictates which QC method is applied at which step.
Figure 1: Impurity genealogy in the SNAr synthesis route. Red nodes indicate critical control points requiring GC/HPLC monitoring.
Experimental Protocols
To ensure "Trustworthiness" (Part 2 of requirements), these protocols are designed to be self-validating. The use of an internal standard in HPLC is recommended to account for injection variability.
Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:Acetonitrile.
System Suitability Criteria:
Tailing Factor (Target Peak): 0.8 – 1.5.
%RSD (6 injections): < 1.0% for Assay.
Resolution (Target vs. nearest impurity): > 1.5.
Protocol B: Gas Chromatography (GC-FID)
Purpose: Separation of Regioisomers (2-Cl vs 3-Cl) and detection of residual isopropanol.
Column: DB-624 or Rtx-35 (30m × 0.32mm × 1.8µm). Why: Mid-polarity phases separate positional isomers of halogenated phenols better than non-polar DB-1.
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
Inlet: Split 20:1 @ 250°C.
Oven Program:
40°C hold for 2 min (Solvent).
Ramp 10°C/min to 240°C.
Hold 5 min.
Detector: FID @ 280°C.
Scientific Rationale & Troubleshooting
Why Fluorine NMR (19F-NMR) is the "Gold Standard" for ID
While HPLC and GC provide retention times, they cannot definitively prove the position of the fluorine atom on the ring without a reference standard of the wrong isomer.
Experiment: Run 19F-NMR in DMSO-d6.
Expectation: The chemical shift of the fluorine is sensitive to ortho-substitution.
3-Chloro-5-fluoro (Target): Fluorine is flanked by H and OH (or O-Alkyl).
Regioisomer: If Cl and F are adjacent, the shielding changes significantly.
Protocol: Use Trifluorotoluene as an internal standard (-63.72 ppm) to calibrate shifts.
Handling Hygroscopicity
Phenolic ethers can be slightly hygroscopic. High water content (>1%) can lead to:
Inaccurate weight-based assay (potency drops).
Hydrolysis risks during coupling reactions (reaction with POCl3 or similar coupling agents in the next step).
Mitigation: Store in double-sealed polyethylene bags with desiccant. Perform KF titration immediately upon opening.
References
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. [Link]
Lipford, K. B., et al. (2022). Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically-Pure Sotorasib Intermediate. Organic Process Research & Development, 26(9), 2629–2635. [Link]
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link]
Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52–65. [Link]
Executive Summary: Core Directive Status: Strictly Regulated / Halogenated Waste Immediate Action: Do not dispose of via sanitary sewer or general trash. Primary Disposal Path: High-Temperature Incineration (Halogenated...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Core Directive
Status:Strictly Regulated / Halogenated WasteImmediate Action: Do not dispose of via sanitary sewer or general trash.
Primary Disposal Path: High-Temperature Incineration (Halogenated Waste Stream).
3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol (CAS: 1881296-19-0) is a multi-halogenated organic compound. Due to the presence of both chlorine and fluorine on the phenolic ring, it poses specific environmental and toxicity risks. Disposal must adhere to "Universal Precautions" for halogenated aromatics, prioritizing the prevention of environmental release and minimizing operator exposure.
Chemical Identity & Hazard Profile[1][2][3][4][5][6]
Acidity: As a phenol derivative, this compound is weakly acidic (pKa ~8-10). It can cause chemical burns upon contact with skin or mucous membranes.
Halogen Content: The presence of Cl and F atoms necessitates segregation from non-halogenated solvents to prevent the formation of toxic combustion byproducts (e.g., dioxins, HF) if incinerated incorrectly.
Lipophilicity: The isopropoxy group increases lipid solubility, potentially enhancing dermal absorption rates compared to simple phenols.[1]
Personal Protective Equipment (PPE) Matrix
Trust Protocol: Treat all handling events as high-risk until containment is secured.[1]
Protection Zone
Requirement
Rationale
Dermal (Hands)
Double Nitrile Gloves (min 0.11 mm) or Viton
Phenols can penetrate standard latex rapidly.[1] Double gloving provides a breakthrough buffer.
Ocular
Chemical Splash Goggles + Face Shield
Essential for liquid handling to prevent corneal damage from corrosive splashes.[1]
Respiratory
Fume Hood (Face velocity > 100 fpm)
Inhalation of dust or vapor must be prevented.[2][1] Use N95/P100 if outside a hood (emergency only).
The "Self-Validating" Protocol:
The goal is to transform the pure chemical into a stable, transportable waste form compatible with commercial incineration.
Step 1: State Assessment & Solubilization
If Solid: Do not dispose of loose powder. Dissolve the compound in a compatible halogenated solvent (e.g., Dichloromethane/Methylene Chloride) or a combustible solvent (e.g., Acetone/Ethanol) if the waste stream allows.
Reasoning: Solutions are easier to pump and incinerate than loose solids, reducing dust hazards during transfer.
If Liquid: Maintain in original state or dilute with compatible solvent to reduce viscosity.
Step 2: Waste Stream Selection
CRITICAL: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases.[1]
The following diagram outlines the decision-making process for disposing of 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol.
Caption: Operational workflow for segregating and processing halogenated phenolic waste streams.
Spill Management Protocol
Immediate Response:
Evacuate & Ventilate: Clear the immediate area. If outside a fume hood, ensure ventilation is maximized.
PPE Up: Don double nitrile gloves, goggles, and lab coat before approaching.
Contain: Use a chemically inert absorbent (Vermiculite, Dry Sand, or Commercial Spill Pads).
Do NOT use: Sawdust or paper towels (combustibles) on concentrated corrosive liquids.
Neutralize (Optional but Recommended): If a large liquid spill, treat with a dilute, weak base (e.g., Sodium Carbonate solution) to neutralize acidity before absorption.
Collect: Scoop absorbed material into a wide-mouth hazardous waste jar.
Clean: Wash the surface with soap and water; collect rinsate as hazardous waste (Stream A).
References
PubChem. (2025).[3][1] 3-Chloro-5-fluorophenol Compound Summary (Analog Reference). National Library of Medicine. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press. Retrieved from [Link]
Personal protective equipment for handling 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol
Executive Summary: The "Silent Burn" Hazard Handling 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol requires a safety posture significantly higher than standard organic synthesis intermediates. As a halogenated phenol, this...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Silent Burn" Hazard
Handling 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol requires a safety posture significantly higher than standard organic synthesis intermediates. As a halogenated phenol, this compound combines the corrosive properties of phenols with the enhanced lipophilicity of halogenated ethers.
The Critical Risk: Phenolic compounds often possess an anesthetic effect.[1][2] Upon skin contact, they can numb the nerve endings, meaning a researcher may suffer a severe chemical burn and systemic absorption without feeling immediate pain .[3]
Core Directive: Treat this substance as a Class 1B Corrosive and a Systemic Toxin (via dermal absorption). All PPE protocols below are designed to create a fail-safe barrier against these specific mechanisms of action.
Hazard Causality & Risk Assessment
To select the right PPE, we must understand the mechanism of injury. This is not just about compliance; it is about biological defense.
Hazard Vector
Mechanism of Action
Operational Implication
Dermal Absorption
The lipophilic "propan-2-yloxy" (isopropoxy) tail increases the molecule's ability to penetrate the lipid bilayer of the skin, carrying the toxic phenol moiety into the bloodstream.
Standard nitrile gloves are insufficient for prolonged contact. Double-gloving is mandatory to create a "sacrificial layer."
Protein Denaturation
The phenolic hydroxyl group causes rapid protein coagulation (white chemical burns).
Immediate Decontamination: Water alone is often ineffective due to low solubility. Polyethylene Glycol (PEG) 300/400 is required.[1][2]
Ocular Corrosivity
Halogenated phenols can cause irreversible corneal opacity within seconds of contact.
Zero-Gap Protection: Safety glasses are forbidden; sealed chemical goggles are the minimum requirement.
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum acceptable protection. Do not deviate without a documented risk assessment.
Hand Protection: The "Breakthrough" Protocol
Rationale: Most disposable nitrile gloves have a breakthrough time of <15 minutes for halogenated phenols.
Primary Layer (Inner): 4-5 mil Nitrile (Examination Grade). Color: Blue/Purple.
Note: These offer >4-hour breakthrough protection but reduce dexterity. Wear them under a nitrile glove to secure the fit.
Respiratory & Eye Protection
Component
Specification
Scientific Rationale
Eyes
Indirect Vent Chemical Goggles (ANSI Z87.1+)
Prevents vapor/dust entry. Face shields alone are insufficient as vapors can bypass them from below.
Respiratory
N95 (Minimum) or P100 (Preferred)
If the compound is a solid powder, static charge can aerosolize particles during weighing.
Body
Tyvek® Lab Coat (Wrist-fitted) + Chemical Apron
Cotton lab coats absorb phenols and hold them against the skin. Tyvek repels dust and splashes.
Operational Protocol: The "Clean-to-Dirty" Workflow
The highest risk of exposure occurs not during the reaction, but during doffing (removing PPE). The following workflow utilizes a "Zone" concept to prevent cross-contamination.
Visualization: Safe Handling Logic
Figure 1: Decision logic for gowning, handling, and emergency response.
Step-by-Step Doffing (De-gowning) Procedure
Outer Glove Removal: While still in the fume hood, grasp the outside of one glove near the wrist. Peel it away from the hand, turning it inside out. Hold the removed glove in the gloved hand.
The "Beak" Method: Slide a finger of the un-gloved hand under the remaining outer glove wrist. Peel it off over the first glove, creating a "bag" containing both contaminated surfaces.
Inner Glove Inspection: Inspect inner blue nitrile gloves for discoloration. If clean, proceed to remove goggles.
Final Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 60 seconds.
Emergency Response: The PEG Protocol
CRITICAL: Standard water flushing is often insufficient for phenol decontamination because phenols are hydrophobic and difficult to displace with water alone.
The "PEG" Kit:
Every lab handling this chemical must have a Phenol First Aid Kit within arm's reach, containing:
Skin Contact: Immediately remove contaminated clothing.[3][4][5][6] DO NOT use water initially if PEG is available. Soak a gauze pad in PEG 300/400 and swab the area gently. The PEG solubilizes the phenol and draws it out of the skin. Repeat with fresh pads for 15 minutes or until the odor dissipates. Then flush with water.[1][2][4][5][6][7][8]
Eye Contact: Do NOT use PEG in eyes.[7] Flush with water or saline for 15 minutes immediately.
Waste Disposal & Logistics
Segregation: Do not mix with general organic solvents. Chlorinated/Fluorinated phenols can react violently with strong oxidizers and may form toxic dioxins if incinerated improperly.
Labeling: Waste containers must be clearly labeled: "Toxic - Halogenated Phenol Waste - Contact Hazard."
Solid Waste: Contaminated gloves and paper towels must be double-bagged (Zip-lock style) before being placed in the solid hazardous waste bin to prevent off-gassing in the lab.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Phenol: Systemic Toxicity and Safe Handling.[3] United States Department of Labor. [Link]
University of California, Berkeley. (2023). Standard Operating Procedure: Phenol and Phenolic Compounds.[1][3] EH&S Guidelines.[2] [Link]